Product packaging for 3-Chloro-4-nitrotoluene(Cat. No.:CAS No. 38939-88-7)

3-Chloro-4-nitrotoluene

Cat. No.: B1583895
CAS No.: 38939-88-7
M. Wt: 171.58 g/mol
InChI Key: KGSQRFPDZCBVBS-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrotoluene is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B1583895 3-Chloro-4-nitrotoluene CAS No. 38939-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-1-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KGSQRFPDZCBVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192228
Record name 3-Chloro-4-nitrotoluene
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38939-88-7
Record name 2-Chloro-4-methyl-1-nitrobenzene
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Record name 3-Chloro-4-nitrotoluene
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Record name 3-Chloro-4-nitrotoluene
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Record name 3-chloro-4-nitrotoluene
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Record name 3-CHLORO-4-NITROTOLUENE
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Synthesis Methodologies and Pathway Elucidation for 3 Chloro 4 Nitrotoluene

Precursor Selection and Strategic Considerations in 3-Chloro-4-nitrotoluene Synthesis

The synthesis of this compound, an important intermediate in the production of dyes, pharmaceuticals, and agrochemicals, involves careful consideration of starting materials to achieve the desired isomer with high purity and yield. guidechem.com The strategic selection of precursors is paramount and generally revolves around two main approaches: the nitration of a chlorinated toluene (B28343) derivative or the chlorination of a nitrotoluene isomer.

Exploration of Toluene Derivatives as Starting Materials in Chloronitrotoluene Production

Toluene and its derivatives serve as fundamental building blocks for the synthesis of various chloronitrotoluene isomers. One common industrial route involves the nitration of toluene to produce a mixture of nitrotoluene isomers, which are then separated and subsequently chlorinated. nih.gov

Another approach begins with a chlorinated toluene. For instance, the nitration of o-chlorotoluene can be employed to produce 2-chloro-5-nitro-toluene. google.com Similarly, the nitration of 3-chlorotoluene (B144806) can yield this compound, although this reaction can also produce other isomers like 4-chloro-2-methyl-1-nitrobenzene. guidechem.com A described method involves the slow addition of concentrated nitric acid to a solution of 3-chlorotoluene in glacial acetic acid and concentrated sulfuric acid at 0°C. guidechem.com This reaction, after purification, yields both this compound and 4-chloro-2-methyl-1-nitrobenzene. guidechem.com

Evaluation of Nitrotoluene Isomers as Feedstocks for Directed Synthesis

The direct chlorination of nitrotoluene isomers is a widely utilized and extensively studied method for producing chloronitrotoluenes. The directing effects of the nitro (-NO2) and methyl (-CH3) groups on the aromatic ring are crucial in determining the position of the incoming chlorine atom during electrophilic substitution.

The most prevalent precursor for the synthesis of the related isomer, 2-chloro-4-nitrotoluene (B140621), is 4-nitrotoluene (B166481). chemicalbook.comgoogle.comgoogle.com The chlorination of 4-nitrotoluene is a well-established industrial process. chemicalbook.comgoogle.com This reaction is typically carried out using elemental chlorine in the presence of a catalyst. google.com

For the synthesis of this compound, a different starting material is required. One reported synthesis involves the use of 2-nitro-5-methylbenzoic acid. guidechem.com In this method, the reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) with silver sulfate (B86663), copper acetate (B1210297), 2,9-dimethyl-1,10-phenanthroline, and sodium chloride at 160°C in the presence of oxygen. guidechem.com This process yields this compound, also known as 2-nitro-5-methylchlorobenzene. guidechem.com

Chlorination Reaction Mechanisms and Optimization for this compound Formation

The formation of this compound through chlorination reactions requires precise control over the reaction conditions and the use of appropriate catalytic systems to achieve high regioselectivity and efficiency.

Regioselective Chlorination Strategies of Nitrotoluenes

Regioselectivity in the chlorination of nitrotoluenes is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions, while the nitro group is a deactivating group and a meta-director. The interplay of these directing effects determines the final product distribution.

The use of solid supports and catalysts has been explored to enhance regioselectivity in aromatic chlorinations. uliege.beacs.org While these methods have shown promise for various aromatic compounds, specific applications to achieve high yields of this compound require careful selection of the catalyst and reaction conditions.

Various catalytic systems have been developed to control the chlorination of nitrotoluenes and other aromatic compounds. These catalysts are crucial for activating the chlorinating agent and directing the substitution to the desired position.

For the chlorination of 4-nitrotoluene to produce 2-chloro-4-nitrotoluene, ferric chloride (FeCl3) is a commonly used catalyst. google.com Iodine has also been found to be an effective catalyst for this transformation. google.comgoogle.com The use of transition metal salts, such as those of iron, nickel, copper, and zinc, can also catalyze chlorination and improve selectivity. google.com For instance, a catalyst system comprising zirconium tetrachloride, optionally mixed with other metal chlorides like ferric trichloride (B1173362) or antimony trichloride, has been developed for the chlorination of ortho-nitrotoluene. google.com

A specific catalytic system for the synthesis of this compound from 2-nitro-5-methylbenzoic acid involves a combination of silver sulfate and copper acetate with 2,9-dimethyl-1,10-phenanthroline. guidechem.com Zeolites, such as HNa faujasite X, have also been investigated for the regioselective monochlorination of aromatic compounds using tert-butyl hypochlorite (B82951) as the chlorinating agent. psu.eduresearchgate.net

Catalyst SystemPrecursorProductReference
Ferric Chloride4-nitrotoluene2-chloro-4-nitrotoluene google.com
Iodine4-nitrotoluene2-chloro-4-nitrotoluene google.comgoogle.com
Zirconium tetrachlorideo-nitrotoluene6-chloro-2-nitrotoluene google.com
Silver sulfate, Copper acetate, 2,9-dimethyl-1,10-phenanthroline2-nitro-5-methylbenzoic acidThis compound guidechem.com
HNa faujasite XToluenep-chlorotoluene psu.edu

The efficiency and selectivity of chlorination reactions are highly dependent on various reaction parameters, including temperature, reaction time, and the molar ratio of reactants.

In the chlorination of 4-nitrotoluene, the temperature is a critical factor. The reaction is typically carried out at temperatures ranging from the melting point of the starting material up to 120°C, with a preferred range of 50°C to 100°C. google.comgoogle.com One process describes maintaining the temperature at 75°C to 80°C initially and then lowering it to 63°C to 65°C as the reaction progresses to control the formation of byproducts. google.com The molar ratio of chlorine to 4-nitrotoluene is generally kept between 0.6 to 1.2, with a preferred range of 0.9 to 1.0. google.comgoogle.com

For the synthesis of 6-chloro-2-nitrotoluene from ortho-nitrotoluene, the reaction is conducted by heating to 35-50°C, introducing chlorine gas, and then continuing to heat to 50-70°C for 15-45 hours. google.com The synthesis of this compound from 2-nitro-5-methylbenzoic acid is carried out at a higher temperature of 160°C for 24 hours. guidechem.com

PrecursorReaction TemperatureMolar Ratio (Chlorine:Precursor)ProductReference
4-nitrotoluene50-100°C0.9-1.02-chloro-4-nitrotoluene google.comgoogle.com
4-nitrotoluene63-80°C~1.02-chloro-4-nitrotoluene google.com
o-nitrotoluene50-70°CNot specified6-chloro-2-nitrotoluene google.com
2-nitro-5-methylbenzoic acid160°CNot applicableThis compound guidechem.com

By-product Formation and Mitigation in Chlorination Processes

The chlorination of 4-nitrotoluene is a key step in one of the common synthetic pathways to produce this compound. However, this process is often accompanied by the formation of undesirable by-products. The primary by-product of concern is 2,6-dichloro-4-nitrotoluene.

A study on the chlorination of 4-nitrotoluene at 65 to 70°C revealed that 2-chloro-4-nitrotoluene is the main product formed in the initial stages of the reaction. google.com As the concentration of 2-chloro-4-nitrotoluene increases and the concentration of the starting material, 4-nitrotoluene, decreases, the rate of formation of 2,6-dichloro-4-nitrotoluene accelerates. google.com This indicates that careful control of the reaction time and reactant concentrations is crucial to minimize the formation of this dichlorinated impurity.

To achieve a high-quality product containing 95% to 98% 2-chloro-4-nitrotoluene with minimal contamination from by-products like 2,6-dichloro-4-nitrotoluene and unreacted 4-nitrotoluene, very careful control over the chlorination process is necessary. google.com This includes managing the addition of chlorine to prevent a large excess from being present at any given time, which would otherwise promote over-chlorination. google.com

In the context of related compounds, the chlorination of nitrophenols can also lead to multiple chlorinated by-products. For instance, the chlorination of 4-nitrophenol (B140041) initially yields 2-chloro-4-nitrophenol (B164951), which can then be further chlorinated to form 2,6-dichloro-4-nitrophenol. mdpi.com This highlights a common challenge in electrophilic aromatic substitution reactions where the initial product can undergo further reaction, leading to a mixture of products.

Nitration Reaction Mechanisms and Optimization for this compound Formation

The introduction of a nitro group onto a chlorotoluene precursor is a critical step in the synthesis of this compound. Understanding the mechanisms and optimizing the conditions for this electrophilic aromatic nitration are essential for maximizing the yield and selectivity of the desired isomer.

Electrophilic Aromatic Nitration Studies on Chlorotoluene Precursors

The nitration of chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The chlorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. When nitrating 3-chlorotoluene, the directing effects of both substituents must be considered. The nitration of 3-chlorotoluene with concentrated nitric acid in a mixture of glacial acetic acid and concentrated sulfuric acid at 0°C, followed by stirring for 24 hours as the reaction warms to room temperature, yields a mixture of isomers. guidechem.com Purification of the resulting product mixture can yield this compound. guidechem.com

Studies on the nitration of chlorobenzene (B131634) have provided insights into the reactivity and product distribution in these reactions. The nitration of chlorobenzene typically yields a mixture of ortho- and para-nitrochlorobenzene, with the para-isomer being the major product. msu.edu The use of zeolites as catalysts in nitration reactions has been explored to improve regioselectivity. For instance, the nitration of chlorobenzene with nitrogen dioxide over zeolite Hβ has been shown to significantly favor the formation of the para-isomer. cardiff.ac.uk

The nitrating agent itself plays a crucial role. Traditional nitration with a mixture of nitric and sulfuric acids can be unselective. cardiff.ac.uk Alternative nitrating systems have been developed to address this issue.

Kinetic Studies of Nitration Reactions in Chloronitrotoluene Synthesis

Kinetic studies are vital for understanding reaction rates and optimizing process conditions. The rate of nitration of chlorobenzene has been studied in both homogeneous and two-phase systems. lboro.ac.uk Research has shown that the rate of homogeneous nitration of chlorobenzene with 70-90% nitric acid is proportional to both the chlorobenzene concentration and the activity of the nitric acid. researchgate.net

The mechanism of nitration is generally understood to involve the formation of the nitronium ion (NO₂⁺) as the active electrophile. dtic.mil Kinetic studies support that the nitrating species is the nitronium ion, generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. researchgate.net The energy of activation for the nitration of chlorobenzene has been observed to increase with a rise in water concentration, which is explained by the increase in the enthalpy change (ΔH) for the equilibrium formation of the nitronium ion. researchgate.net

In the broader context of nitration kinetics, studies on toluene and its derivatives have been extensive. For example, the nitration of o-nitrotoluene to produce dinitrotoluenes is a fast and highly exothermic process where mass transfer can be a limiting factor. researchgate.net Utilizing microreactor systems can eliminate mass and heat transfer limitations, allowing for the determination of intrinsic kinetics. researchgate.netrsc.org

Solvent Effects on Nitration Selectivity and Yield

The choice of solvent can significantly influence the selectivity and yield of nitration reactions. While many industrial nitrations are carried out in the absence of a solvent, using the excess acid as the reaction medium, research has explored the use of various organic solvents.

In some cases, the addition of a solvent can lead to a decrease in the yield of nitrated products, likely due to the lower concentrations of the reacting species. cardiff.ac.uk For instance, in the dinitration of toluene, the use of solvents like cyclohexane, chloroform (B151607), and 1,2-dichloroethane (B1671644) resulted in lower yields of dinitrotoluenes. cardiff.ac.uk

However, solvents can also be used to improve selectivity. For example, conducting the nitration of toluene with nitric acid in solvents like dichloromethane (B109758) or chloroform has been reported to alter the isomer distribution of the resulting nitrotoluenes. icm.edu.pl The literature suggests that the regioselectivity of nitration reactions is dependent on the nature of the solvent, among other factors. ijcce.ac.ir The use of a solvent is not always necessary, and solvent-free conditions can be advantageous in some nitration systems. cardiff.ac.uk

Reductive Transformations Involving the Nitro Group of this compound

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to valuable amino-substituted toluene derivatives. This transformation is a key step in the synthesis of many industrially important compounds.

Catalytic Hydrogenation to Amino-substituted Toluene Derivatives

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, nickel, and rhodium. google.com

The reduction of 2-chloro-4-nitrotoluene, an isomer of this compound, to 3-chloro-4-toluidine is a well-established process. google.com This reduction can be achieved through catalytic hydrogenation. A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the chlorine atom is reductively removed. google.comgoogle.com

To suppress this unwanted side reaction, various strategies have been developed. One approach involves the use of deactivated catalysts, such as sulfided platinum on carbon. google.com Another method is the addition of a catalyst inhibitor, such as thiophene, to the reaction mixture. google.com The use of morpholine (B109124) has also been shown to be effective in suppressing dehalogenation during the hydrogenation of halogen-substituted nitroaromatic compounds. googleapis.com

The reaction conditions, including temperature and pressure, are also critical for achieving high yields and minimizing by-products. The hydrogenation of chlorinated aromatic nitro compounds is typically carried out at temperatures ranging from 80 to 200°C and pressures from 200 to 1200 p.s.i.g. google.com For the hydrogenation of a mixture containing 2-chloro-4-nitrotoluene, conditions of 90-95°C and 140 psi have been successfully employed. google.com

The resulting amino-substituted toluene derivatives, such as 3-chloro-4-toluidine, are versatile intermediates used in the production of dyes and pigments. google.com

Table of Reaction Parameters for the Hydrogenation of a Chlorinated Nitrotoluene

ParameterValueReference
Starting MaterialMixture containing 2-chloro-4-nitrotoluene google.com
Pressure140 psi google.com
Temperature90 - 95°C google.com
Reaction Time3 hours (plus 15 minutes hold) google.com
Yield95.6% google.com
Heterogeneous Catalysis for Nitro Group Reduction

Heterogeneous catalysis is a cornerstone in the reduction of the nitro group in this compound, offering advantages in catalyst recovery and reuse. unimi.itresearchgate.net A variety of metal catalysts supported on different materials are employed for this transformation.

Commonly used catalysts include palladium (Pd) and platinum (Pt) supported on carbon (C), alumina (B75360) (Al2O3), or titanium dioxide (TiO2). unimi.itunimi.it For instance, a Pd/C catalyst has been shown to be effective for the reduction of this compound. google.com In one study, a two-component Pd-Fe/C catalyst demonstrated high conversion rates (100%) and selectivity (>99.9%) for the synthesis of 3-chloro-4-methylaniline (B146341) from 2-chloro-4-nitrotoluene under optimized conditions. google.com The reaction was carried out in an alcohol or alcohol-water solvent at 25-100°C and a hydrogen pressure of 0.2-3.0 MPa. google.com

Nanocrystalline magnesium oxide-stabilized palladium(0) has also been developed as an efficient heterogeneous catalyst for the reduction of both aliphatic and aromatic nitro groups under mild conditions. unimi.it This catalyst can be recovered and reused multiple times without a significant loss of activity. unimi.it

Iron-based catalysts are also utilized due to their economic and environmental benefits. scispace.com For example, a lignin (B12514952) residue-derived carbon-supported magnetic iron (γ-Fe2O3/LRC-700) nanocatalyst has shown excellent activity and selectivity in the hydrogenation of nitroarenes. nih.gov The reduction of 4-nitrochlorobenzene using this catalyst at 120°C under 35 bar of H2 pressure resulted in 99% conversion and 99% selectivity. nih.gov

The choice of catalyst and support can significantly impact the efficiency and selectivity of the reduction. For example, while Pd/C and Pd/Al2O3 are effective, the choice of solvent and additives often requires optimization for specific substrates. unimi.it

Table 1: Examples of Heterogeneous Catalysts for Nitro Group Reduction

Catalyst Support Substrate Key Findings
Pd-Fe Carbon 2-Chloro-4-nitrotoluene 100% conversion, >99.9% selectivity. google.com
Pd(0) Nanocrystalline MgO Aromatic nitro groups Efficient under mild conditions, reusable. unimi.it
γ-Fe2O3 Lignin Residue Carbon 4-Nitrochlorobenzene 99% conversion, 99% selectivity at 120°C. nih.gov
Pt/C Carbon 2-Chloro-4-nitrotoluene Addition of dehalogenation inhibitor yields 99.7% selectivity. google.com
Homogeneous Catalysis Approaches

Homogeneous catalysis offers an alternative route for the reduction of the nitro group in this compound, often providing high selectivity under mild conditions. In these systems, the catalyst is in the same phase as the reactants. niscpr.res.in

One example involves the use of trans-dihalo-bis(pyridine)palladium(II) complexes. niscpr.res.in The reduction of o-chloronitrobenzene using trans-Pdpy2Cl2 as a catalyst in dry ethanol (B145695) has been studied, demonstrating the feasibility of such systems. niscpr.res.in The kinetics of the reduction of various nitroaromatics, including o-chloronitrobenzene, using this catalyst have been found to follow second-order kinetics. niscpr.res.in

Rhodium-based homogeneous catalysts have also been explored. For instance, cis-[Rh(CO)2(amine)2]PF6 has been used to catalyze the reduction of nitrobenzene (B124822) to aniline (B41778) in the presence of CO and water. researchgate.net The presence of pyridine (B92270) and pyridine hydrochloride can activate [Rh(CO)2Cl]2 for the carbonylation of aromatic nitro compounds, including 4-chloro-nitrobenzene, to form the corresponding isocyanates. researchgate.net

While homogeneous catalysts can offer high selectivity, their separation from the product mixture can be challenging compared to heterogeneous systems. researchgate.net

Influence of Catalyst Modification and Support on Reduction Efficiency

The efficiency and selectivity of the nitro group reduction in this compound are significantly influenced by the modification of the catalyst and the nature of the support material. unimi.it

Catalyst Modification: The addition of promoters or the creation of bimetallic nanoparticles can enhance catalytic performance. For instance, the modification of nickel-boron (Ni-B) nanocatalysts with phosphorus (P) or lanthanum (La) has been shown to improve the hydrogenation of 4-chloronitrobenzene. unimi.it Lanthanum promotes the reaction by electronically modifying the nickel, while phosphorus can accept electron density from the metal, both leading to accelerated reaction rates. unimi.it Bimetallic nickel-cobalt (B8461503) (Ni-Co) nanoparticles have also demonstrated better selectivity towards the reduction of 4-nitrotoluene compared to their monometallic counterparts. unimi.it

Support Material: The support material plays a crucial role in dispersing the active metal particles and can influence the catalyst's activity and stability. mdpi.com Supports like activated carbon, alumina (Al2O3), silica (B1680970) (SiO2), and titanium dioxide (TiO2) are commonly used. unimi.itmdpi.com Gold nanoparticles supported on TiO2 have shown excellent selectivity in the reduction of nitroarenes, which is attributed to the preferential adsorption of the nitro group at the interface between the support and the gold nanoparticles. unimi.it

A study on a palladium catalyst supported on natural clinochlore for the reduction of nitroarenes revealed a strong synergistic effect between palladium and iron present in the support, enhancing the catalytic activity. ua.es The use of β-cyclodextrin-modified Fe3O4 as a support for nickel nanoparticles has also been reported to create a highly active and reusable catalyst for the reduction of various nitroarenes in water. nih.gov

The choice of solvent can also have a strong influence. For example, in the case of P-modified Ni-P-B nanocatalysts, the reactivity was significantly increased when methanol (B129727) was used as a solvent compared to ethanol. unimi.it

Table 2: Effect of Catalyst Modification and Support

Catalyst System Modification/Support Effect on Reduction
Ni-B Nanocatalyst P-modification Increased reactivity in methanol. unimi.it
Ni-B Nanocatalyst La-promotion Accelerated reaction due to electronic modification of Ni. unimi.it
Ni-Co Nanoparticles Bimetallic composition Better selectivity compared to monometallic catalysts. unimi.it
Au Nanoparticles TiO2 support Excellent selectivity due to preferential nitro group adsorption. unimi.it
Pd Catalyst Clinochlore support Synergistic effect with Fe in the support enhances activity. ua.es
Ni Nanoparticles β-cyclodextrin-modified Fe3O4 High activity and reusability in water. nih.gov

Chemoselective Reduction Methodologies (e.g., Zinin Reduction, Nanoparticle Catalysis)

Chemoselective reduction of the nitro group in this compound is crucial to avoid the undesired reduction of the chloro group. Several methodologies have been developed to achieve this selectivity.

Zinin Reduction: The Zinin reduction utilizes sodium sulfide (B99878) or other negative divalent sulfur species to selectively reduce nitroarenes to amines. wikipedia.orgsciencemadness.org This method is particularly useful when other reducible functional groups, such as aryl halides, are present in the molecule. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic medium. stackexchange.com The mechanism is thought to involve the initial formation of a nitroso compound, which is then rapidly reduced to a hydroxylamine (B1172632) and finally to the amine. sciencemadness.org While dehalogenation is rare with this method, it has been observed in some specific cases. sciencemadness.org

Nanoparticle Catalysis: The use of metal nanoparticles as catalysts has gained significant attention for the chemoselective reduction of nitro compounds. nih.govdoi.org These catalysts often exhibit high activity and selectivity due to their large surface area-to-volume ratio and unique electronic properties.

Copper nanoparticles (CuNPs) have been used for the chemoselective reduction of nitroarenes using NaBH4 in water. researchgate.net Gold nanoparticles supported on creatine-modified starch have also been shown to be an efficient heterogeneous catalyst for the reduction of a variety of nitroaromatic compounds, including those with electron-withdrawing groups like -Cl, in aqueous media at room temperature. doi.org

Bimetallic iron-nickel (Fe-Ni) nanoparticles in the presence of tungstophosphoric acid hydrate (B1144303) have been reported to selectively reduce a broad range of nitro compounds with different sensitive functionalities, including halides, with excellent yields. scispace.com Similarly, silver nanoparticles supported on mesoporous TiO2 have demonstrated high activity and chemoselectivity for the reduction of nitroarenes to the corresponding anilines using NaBH4. mdpi.com

Side Reactions and Product Purity in Reduction Processes

The reduction of this compound can be accompanied by several side reactions that affect the purity of the desired product, 3-chloro-4-aminotoluene. sciencemadness.org

Dehalogenation: One of the primary side reactions is dehalogenation, where the chlorine atom is removed from the aromatic ring. sciencemadness.org This is a significant concern, especially when using strong reducing agents or harsh reaction conditions. researchgate.netsciencemadness.org The chlorine atom ortho to the nitro group in 2-chloro-4-nitrotoluene can be particularly reactive. sciencemadness.org The use of dehalogenation inhibitors can sometimes mitigate this issue. For instance, with a Pt/C catalyst, the addition of an inhibitor can significantly increase the selectivity for 3-chloro-4-methylaniline. google.com However, this can also lead to longer reaction times and an increase in other byproducts. google.com

Formation of Azo and Azoxy Compounds: Incomplete reduction can lead to the formation of intermediates such as nitroso, azo, and azoxy compounds. unimi.itunimi.it These condensation products can arise from the reaction between nitroso and hydroxylamine intermediates. sciencemadness.org The formation of these byproducts can be influenced by reaction conditions such as temperature and catalyst loading. unimi.itunimi.it For example, with nickel-based bimetallic nanoparticles, at low catalyst loading, the accumulation of azo- and azoxyarenes has been observed. unimi.it

Other Side Reactions: In some cases, other side reactions such as the formation of tar-like substances can occur, potentially due to contaminants in the reaction mixture or decomposition of the product under certain conditions like steam distillation. researchgate.net

The choice of reduction method and careful control of reaction parameters are crucial for minimizing these side reactions and achieving high purity of the final product. unimi.itsciencemadness.org

Advanced Synthetic Approaches for this compound

To overcome the limitations of traditional batch processing, advanced synthetic approaches are being explored for the synthesis of chloronitrotoluenes.

Continuous flow chemistry offers several advantages over batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. amt.ukmit.edu In a continuous flow reactor, reactants are continuously fed into the system, and the product is continuously collected at the outlet. amt.uk

This technology can be applied to various stages of chloronitrotoluene synthesis, including the nitration, chlorination, and subsequent reduction steps. The precise control over reaction parameters such as temperature, pressure, residence time, and reagent concentrations allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. researchgate.net

For instance, continuous flow reactors can be particularly beneficial for hazardous reactions by minimizing the volume of reactive intermediates at any given time. amt.uk The integration of in-line analytical techniques can enable real-time monitoring and optimization of the process. osti.gov While specific examples for the complete continuous flow synthesis of this compound are not extensively detailed in the provided context, the principles of flow chemistry are applicable to the individual reaction steps involved. For example, a continuous flow electrochemical reactor has been used to generate reactive iodine(I/III) species for chlorination reactions, showcasing the potential of this technology for halogenation processes. vapourtec.com

Green Chemistry Principles in Synthetic Route Design

Key areas of innovation include the adoption of advanced reactor technologies and the exploration of novel catalytic systems that offer higher selectivity and yield under milder conditions.

Research Findings in Greener Synthesis

Continuous-Flow Microreaction for Nitration:

A significant advancement in the sustainable production of nitroaromatic compounds is the use of continuous-flow microreactors. rsc.orgresearchgate.net This technology offers substantial improvements over traditional batch reactors for nitration reactions. The high surface-area-to-volume ratio in microreactors allows for superior heat management of the highly exothermic nitration process, thereby enhancing safety and preventing runaway reactions. rsc.org

Studies on the mononitration of related aromatic compounds like chlorobenzene and toluene have demonstrated that continuous-flow processes can achieve exceptionally high yields and selectivity. rsc.orgresearchgate.net For instance, a process developed for a key intermediate in an anticancer drug achieved a yield of 99.3%. researchgate.net This method minimizes the production of dinitro impurities and other byproducts, which aligns with the green chemistry principle of Prevention by reducing waste at the source. Furthermore, the efficiency of the system reduces the required amount of reagents and allows for the potential recycling of waste acid, further enhancing its environmental credentials. rsc.org

Alternative Catalytic Routes:

Catalytic Hydrogenation for Downstream Processing:

The principles of green chemistry also extend to the subsequent transformation of this compound into other valuable chemicals, such as 3-chloro-4-methylaniline. Traditional chemical reduction methods often have low yields and create significant environmental pollution. google.com A greener alternative is the liquid-phase catalytic hydrogenation process. This technique uses a metal catalyst, such as palladium on carbon, to reduce the nitro group with hydrogen gas. google.com This approach is considered a more sustainable technology as it can be performed without organic solvents and avoids the use of stoichiometric metal reductants that end up as waste. google.com

Comparative Analysis of Synthesis Methods

The following table summarizes and compares different synthetic approaches based on their adherence to green chemistry principles.

Synthetic MethodStarting Material(s)Key Reagents/CatalystsReported Yield/SelectivityGreen Chemistry ConsiderationsReference
Classical Nitration3-ChlorotolueneConcentrated HNO₃ and H₂SO₄14% (this compound), 39% (isomer byproduct)- Use of strong, corrosive acids.
  • Generates significant acid waste.
  • Low selectivity leads to difficult separation and waste.
  • guidechem.com
    Continuous-Flow MicroreactionAromatic Precursors (e.g., Chlorotoluene)HNO₃/H₂SO₄ (in a controlled system)High yield (e.g., 99.3% for a similar intermediate) and high selectivity.- Enhanced safety and process control.
  • High energy efficiency.
  • Minimizes byproducts and waste.
  • Potential for acid recycling.
  • rsc.orgresearchgate.net
    Catalytic Decarboxylative Chlorination2-Nitro-5-methylbenzoic acidCopper (I) acetate, Silver sulfate, Sodium chloride43-51%- Avoids strong nitrating acids.
  • High reaction temperature (160°C) requires significant energy input.
  • Uses dimethyl sulfoxide as a solvent.
  • guidechem.comchemicalbook.com
    Catalytic Hydrogenation (Downstream Product)2-Chloro-4-nitrotoluene (Isomer)Pd/C catalyst, H₂Selectivity >99.9% for the corresponding aniline.- Replaces polluting chemical reduction methods.
  • High selectivity.
  • Can be run without organic solvents.
  • google.com

    Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Nitrotoluene

    Electrophilic Substitution Reaction Pathways

    Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, but the rate and regioselectivity of the reaction are heavily influenced by the substituents present on the ring.

    Influence of Nitro and Chloro Substituents on Aromatic Ring Reactivity

    The aromatic ring of 3-chloro-4-nitrotoluene is considered strongly deactivated towards electrophilic attack. This reduced reactivity is the cumulative result of the electronic properties of both the chloro and nitro substituents.

    Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the benzene (B151609) ring through both the inductive effect (-I) and the resonance effect (-R). This reduction in electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. minia.edu.eg

    Methyl Group (-CH₃): In contrast, the methyl group is a weakly activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation.

    The combined presence of two strong deactivating groups (nitro and chloro) overwhelmingly suppresses the weak activating effect of the methyl group. Consequently, this compound reacts much more slowly in electrophilic aromatic substitution reactions compared to benzene or toluene (B28343). minia.edu.egdoubtnut.com The hierarchy of reactivity generally places doubly deactivated rings like this far below singly substituted or activated rings.

    CompoundSubstituent(s)Overall Effect on RingRelative Rate of Nitration (vs. Benzene = 1)
    Toluene-CH₃ (Activating)Activated~25
    Benzene-HBaseline1
    Chlorobenzene (B131634)-Cl (Deactivating)Deactivated~0.03
    Nitrobenzene (B124822)-NO₂ (Deactivating)Strongly Deactivated~1 x 10⁻⁷
    This compound-CH₃, -Cl, -NO₂Very Strongly DeactivatedSignificantly < 10⁻⁷

    Regioselectivity Prediction and Experimental Validation

    The position of an incoming electrophile is determined by the directing effects of the existing substituents. These effects are based on which positions on the ring are least deactivated or most activated.

    Methyl Group (-CH₃ at C1): As an activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

    Chloro Group (-Cl at C3): Though deactivating, it is an ortho, para-director, directing to positions C2, C4, and C6. wou.edu

    Nitro Group (-NO₂ at C4): As a strong deactivating group, it directs incoming electrophiles to the meta (C2, C6) positions relative to itself. quora.com

    In the case of this compound, all three substituents direct an incoming electrophile to the available C2 and C6 positions. The C4 position is already substituted. Between the two potential sites, the C2 position is sterically hindered by the adjacent methyl group at C1 and the chloro group at C3. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position, which is sterically more accessible. While specific experimental validation for the electrophilic substitution on this compound is not broadly reported, this prediction is based on well-established principles of substituent effects in electrophilic aromatic substitution. quora.comstackexchange.com

    Nucleophilic Aromatic Substitution Investigations

    In stark contrast to its behavior in electrophilic reactions, the electronic structure of this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr).

    Reactivity of the Chloro Substituent

    The chloro substituent at the C3 position is not particularly reactive in SₙAr reactions. However, if the numbering is based on 2-chloro-4-methyl-1-nitrobenzene, the chlorine atom is ortho to the nitro group. A more common isomer is 4-chloro-3-nitrotoluene, where the chlorine is meta to the nitro group. In the specified compound, this compound, the chloro group is positioned meta to the nitro group.

    Crucially, SₙAr reactions are highly favored only when a strong electron-withdrawing group, like a nitro group, is positioned ortho or para to the leaving group (the halogen). chemistrysteps.comlibretexts.org This alignment allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com Since the chloro group in this compound is meta to the nitro group, it is not significantly activated towards nucleophilic attack. The resonance structures show that the negative charge of the intermediate cannot be delocalized onto the nitro group, making the intermediate less stable and the reaction unfavorable under typical SₙAr conditions. chemistrysteps.comlibretexts.org

    IsomerRelative Position of -Cl and -NO₂Stabilization of Meisenheimer ComplexReactivity in SₙAr
    ortho-NitrochlorobenzeneorthoHigh (Resonance)High
    para-NitrochlorobenzeneparaHigh (Resonance)High
    meta-NitrochlorobenzenemetaLow (Inductive only)Very Low / Inert
    This compoundmetaLow (Inductive only)Very Low

    Potential for Substitution of the Nitro Group

    While halogens are the most common leaving groups in SₙAr reactions, the nitro group itself can be displaced under certain conditions. This reaction, known as ipso-substitution, is less common but has been documented in various aromatic and heteroaromatic systems. The viability of the nitro group as a leaving group depends on several factors, including the stability of the departing NO₂⁻ anion, the nature of the attacking nucleophile, and the presence of other activating groups on the aromatic ring. researchgate.net For the nitro group to be substituted, the aromatic ring typically needs to be highly electron-deficient, often requiring more than one powerful electron-withdrawing group. reddit.com Given the electronic landscape of this compound, nucleophilic substitution of the nitro group is considered mechanistically unlikely compared to substitution of an appropriately positioned halogen.

    Molecular Interaction Dynamics and Electron Density Distribution

    The reactivity patterns observed for this compound are a direct consequence of its underlying electronic structure. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can provide detailed insights into the molecule's electron density distribution and molecular electrostatic potential. researchgate.net

    The potent electron-withdrawing nature of the nitro and chloro groups creates a significant polarization of the aromatic ring. The nitro group at C4 causes a pronounced depletion of electron density at the ortho (C3, C5) and para (C1) positions relative to itself. This effect renders the carbon atom bonded to the chlorine (C3) and the carbon at C5 particularly electron-poor. This calculated electron deficiency corroborates the principles of electrophilic and nucleophilic substitution.

    For Nucleophilic Substitution: The electron deficiency at C3, where the chlorine is attached, would theoretically make it a site for nucleophilic attack. However, as discussed, the lack of resonance stabilization for the intermediate from this meta-positioned group prevents a facile reaction. If a chloro group were at C1 (para to the nitro group), the electron deficiency at that carbon, combined with the ability to stabilize an intermediate, would make it highly reactive.

    This analysis of electron distribution provides a fundamental explanation for the observed and predicted chemical behavior of this compound. nih.gov

    Photochemical Transformations and Reaction Kinetics

    Aromatic nitro compounds are known to undergo photochemical transformations, and the presence of a chlorine atom can influence these pathways. The photodegradation of this compound, by analogy with related compounds like 4-chloronitrobenzene, is expected to proceed primarily through reactions initiated by hydroxyl radicals (•OH) under UV irradiation in aqueous or atmospheric conditions. nih.gov

    The primary photochemical reaction pathways likely include:

    Hydroxylation: Attack by hydroxyl radicals on the aromatic ring can lead to the substitution of hydrogen atoms, the nitro group, or the chlorine atom. This results in the formation of various phenolic intermediates, such as 5-chloro-2-nitrophenol (B185284) or 4-nitrophenol (B140041). nih.gov

    Dechlorination: The chlorine atom can be displaced by a hydroxyl radical, leading to the formation of chloride ions and nitrophenols.

    Denitration: The nitro group can be substituted by a hydroxyl radical, yielding chlorophenols and nitrite (B80452) or nitrate (B79036) ions. nih.gov

    These primary intermediates are themselves susceptible to further oxidation, leading to ring-opening and the formation of smaller aliphatic acids (e.g., oxalic acid, malonic acid, maleic acid) before eventual mineralization to carbon dioxide, water, and inorganic ions (Cl⁻, NO₃⁻). nih.gov

    The kinetics of such photocatalytic degradation reactions typically follow a pseudo-first-order model, consistent with the Langmuir–Hinshelwood kinetic model for reactions occurring on a catalyst surface. researchgate.netacs.org The rate of degradation is dependent on several factors, including the intensity of UV light, the concentration of the substrate, and the presence of photocatalysts (like TiO₂) or other reactive species.

    Table 2. Key Aspects of Photochemical Transformations of Chloronitroaromatics
    AspectDescriptionTypical Products/Parameters
    Initiating SpeciesHighly reactive species that starts the degradation cascade.Hydroxyl Radical (•OH)
    Primary ReactionsInitial attacks on the parent molecule.Hydroxylation, Dechlorination, Denitration
    Identified IntermediatesAromatic compounds formed during degradation (by analogy). nih.govnih.gov5-Chloro-2-nitrophenol, 4-Nitrophenol, p-Chlorophenol
    Kinetic ModelMathematical model describing the reaction rate.Pseudo-first-order (Langmuir–Hinshelwood)
    Final ProductsComplete breakdown products.CO₂, H₂O, Cl⁻, NO₃⁻

    Thermal Degradation Pathways and Stability Analysis

    The thermal stability of this compound is a critical parameter, particularly for its storage and handling. As with many nitroaromatic compounds, it can undergo exothermic decomposition at elevated temperatures. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not widely published, the degradation pathways can be inferred from related molecules.

    The primary weak point in the molecule is the C-NO₂ bond, which is susceptible to homolytic cleavage upon heating. The decomposition of nitrotoluenes can be autocatalytic, with the reaction rate increasing as decomposition products are formed. researchgate.net The activation energy for the decomposition of similar nitrotoluene mixtures has been determined to be in the range of 197–198 kJ/mol. researchgate.net

    When heated to decomposition, this compound is expected to release toxic and corrosive fumes. chemicalbook.com The likely thermal degradation pathways involve:

    Cleavage of the C-NO₂ bond: This would release nitrogen oxides (NOx), such as NO and NO₂.

    Cleavage of the C-Cl bond: This would lead to the formation of chlorine radicals and eventually hydrogen chloride (HCl) gas if hydrogen sources are available.

    Reactions of the aromatic ring: The remaining fragments of the toluene ring can undergo complex condensation and polymerization reactions, forming char or soot.

    The presence of caustic materials (strong bases) can significantly reduce the thermal stability of chloronitrotoluenes, potentially leading to runaway reactions even at temperatures lower than the normal decomposition point. noaa.gov

    Environmental Fate and Degradation Mechanisms of 3 Chloro 4 Nitrotoluene

    Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

    Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light, water, or other chemicals, and physical processes like sorption to soil particles.

    Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, direct photolysis can be a significant degradation pathway for some nitroaromatic compounds. For related compounds like nitrophenols, both photolysis and physical removal processes like wet deposition are important fate determinants in the atmosphere, with estimated atmospheric half-lives ranging from 3 to 18 days cdc.gov. While specific studies on the photolysis of 3-Chloro-4-nitrotoluene are limited, the presence of the nitro group suggests a potential for photochemical reactions. These reactions can involve the excitation of the nitro group, leading to the formation of reactive species that can undergo further transformations, potentially leading to ring cleavage or transformation of the substituent groups. The estimated half-life for the degradation of the related compound 3-methyl-4-nitrophenol in water by direct photodegradation is 1.35 years oecd.org.

    Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on its chemical structure. For many nitroaromatic compounds, hydrolysis is a slow process under typical environmental pH and temperature conditions. For instance, 4-nitrotoluene (B166481) is reported to be resistant to chemical hydrolysis mst.dk. The chlorine atom on the aromatic ring of this compound is generally not activated towards nucleophilic substitution, unlike in the 2- and 4-isomers of nitrochlorobenzene, making it relatively resistant to hydrolysis wikipedia.org. However, other chemical transformations can occur. For example, nitroaromatic compounds can react with other substances present in the environment, such as dissolved organic matter or metal oxides, which can catalyze transformation reactions.

    Sorption is a key process that affects the fate and transport of organic contaminants in the environment. It involves the partitioning of a chemical from the aqueous phase to solid phases like soil and sediment. The extent of sorption is influenced by the chemical's properties (such as hydrophobicity) and the characteristics of the soil or sediment (such as organic carbon content, clay content, and pH) mdpi.com.

    For nitroaromatic compounds like trinitrotoluene (TNT), sorption to soils and sediments is often weak researchgate.net. However, the process can be complex and is significantly influenced by the soil organic matter (SOM) content and its chemical nature researchgate.net. Sorption is not always fully reversible, a phenomenon known as hysteresis, which can lead to the long-term sequestration of the compound and its metabolites in the soil matrix researchgate.net. The sorption process for this compound is expected to be a significant factor in its environmental distribution, with higher organic carbon content in soil generally leading to increased sorption and reduced mobility in groundwater researchgate.net.

    ParameterDescriptionRelevance to this compound
    Koc Organic Carbon-Water (B12546825) Partition CoefficientIndicates the tendency of the compound to bind to organic matter in soil/sediment. A higher Koc suggests stronger binding and lower mobility.
    pH Acidity/AlkalinityCan affect the surface charge of soil particles and the chemical form of the compound, influencing sorption. For some compounds, sorption is higher under acidic conditions mdpi.com.
    DOM Dissolved Organic MatterCan compete for sorption sites or form complexes with the compound in the aqueous phase, potentially increasing its mobility mdpi.com.

    Biotic Degradation Processes and Microbial Metabolism

    Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. It is a major pathway for the removal of many organic pollutants from the environment.

    Under aerobic conditions (in the presence of oxygen), microorganisms can utilize various enzymatic pathways to degrade nitroaromatic compounds. For the closely related compound 4-nitrotoluene (4-NT), several aerobic degradation pathways have been identified in different bacterial strains. These pathways often serve as models for understanding the potential biodegradation of this compound.

    A common aerobic pathway involves the initial oxidation of the methyl group, proceeding through a series of intermediates nih.govnih.gov:

    Oxidation of the methyl group: The methyl group (-CH₃) is oxidized to a primary alcohol (4-nitrobenzyl alcohol).

    Further oxidation: The alcohol is then oxidized to an aldehyde (4-nitrobenzaldehyde) and subsequently to a carboxylic acid (4-nitrobenzoate).

    Reduction and deamination: The 4-nitrobenzoate is reduced to 4-hydroxylaminobenzoate, which is then converted to protocatechuate with the release of ammonia nih.govnih.gov.

    Ring cleavage: The aromatic ring of protocatechuate is then cleaved by dioxygenase enzymes, and the resulting products enter central metabolic pathways nih.gov.

    Another pathway involves the direct oxidative removal of the nitro group by dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, releasing the nitro group as nitrite (B80452) researchgate.net.

    Numerous bacterial strains capable of degrading nitrotoluenes and related compounds have been isolated from contaminated soil and water. These microorganisms possess specific enzymes that can initiate the attack on the nitroaromatic ring or its substituents. The ability to degrade these synthetic compounds highlights the remarkable metabolic adaptability of bacteria.

    Several genera of bacteria have been identified that can degrade 4-nitrotoluene, providing a strong indication of the types of microbes that might also degrade this compound.

    Microorganism/StrainKey Findings on Degradation
    Pseudomonas sp. strain 4NT Degrades 4-nitrotoluene as the sole source of carbon, nitrogen, and energy via the methyl group oxidation pathway to protocatechuate nih.gov.
    Mycobacterium sp. strain HL 4-NT-1 Utilizes 4-nitrotoluene as a sole source of nitrogen, carbon, and energy. The pathway involves the initial formation of 4-hydroxylaminotoluene nih.gov.
    Acidovorax sp. strain JS42 Capable of growth on nitrobenzene (B124822) and 2-nitrotoluene (B74249) and has been shown to evolve the ability to grow on 4-nitrotoluene through mutations in its dioxygenase enzyme nih.gov.
    Rhodococcus pyridinivorans NT2 Degrades 4-nitrotoluene via the methyl group oxidation pathway to 4-nitrobenzoate, followed by reduction to protocatechuate nih.gov.
    Burkholderia sp. strain SJ98 Degrades the structurally similar compound 3-methyl-4-nitrophenol by monooxygenation, leading to the formation of methyl-1,4-benzoquinone frontiersin.org.

    These studies demonstrate that diverse bacteria have evolved pathways to mineralize nitrotoluene compounds. It is highly probable that similar microbial consortia and enzymatic mechanisms are involved in the environmental breakdown of this compound.

    Metabolic Pathways and Enzyme Systems Involved in Degradation

    The microbial metabolism of chlorinated nitroaromatic compounds is a key process in their environmental degradation nih.gov. While specific pathways for this compound are not extensively documented, the degradation routes can be inferred from studies on the parent compound, 4-nitrotoluene, and other chlorinated nitroaromatics. Microorganisms have evolved diverse enzymatic strategies to break down these compounds, typically involving initial modifications of the nitro group or the aromatic ring nih.gov.

    Two principal aerobic degradation pathways for 4-nitrotoluene have been identified in different bacterial strains, which likely serve as models for the degradation of its chlorinated counterpart.

    Oxidative Pathway: In some bacteria, such as certain Pseudomonas species, the degradation of 4-nitrotoluene is initiated by the oxidation of the methyl group nih.govnih.gov. This pathway proceeds through the formation of 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde, which are subsequently oxidized to 4-nitrobenzoic acid nih.gov. The nitro group is then reduced to a hydroxylamino group, leading to the formation of 4-hydroxylaminobenzoate. This intermediate is then converted to protocatechuate, which enters the central metabolic pathways nih.gov. The enzymes involved in these initial steps include 4-nitrotoluene oxygenase, 4-nitrobenzyl alcohol dehydrogenase, and 4-nitrobenzaldehyde dehydrogenase nih.gov.

    Reductive Pathway: In other microorganisms, like Mycobacterium strain HL 4-NT-1, the degradation of 4-nitrotoluene begins with the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxylaminotoluene nih.govnih.gov. This intermediate then undergoes an enzymatic rearrangement to 2-amino-4-methylphenol (6-amino-m-cresol) nih.govnih.gov. This reaction is analogous to the Bamberger rearrangement and does not require oxygen or cofactors nih.gov. The resulting aminophenol can then be further degraded through ring cleavage pathways nih.gov.

    The presence of a chlorine atom on the aromatic ring of this compound is expected to influence these degradation pathways. The chlorine atom is an electron-withdrawing group, which can make the aromatic ring more susceptible to nucleophilic attack but potentially more resistant to electrophilic attack by oxygenases. Studies on other chlorinated nitroaromatics have shown that the initial steps of degradation can involve the removal of the nitro group, catalyzed by monooxygenase or dioxygenase enzymes, or the reduction of the nitro group plos.org. For instance, the degradation of 2-chloro-4-nitroaniline by a Rhodococcus species was initiated by a flavin-dependent monooxygenase that removed the nitro group plos.org.

    The key enzyme systems implicated in the degradation of nitroaromatic compounds include:

    Nitroreductases: These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and amino groups.

    Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into the aromatic ring, which can lead to the removal of the nitro group as nitrite or the formation of hydroxylated intermediates that are substrates for ring cleavage nih.gov.

    Dehydrogenases: These enzymes are involved in the oxidation of alcohol and aldehyde intermediates in the oxidative pathway.

    The specific enzymes and metabolic intermediates in the degradation of this compound are an area for further research. However, based on the available data for related compounds, it is evident that a variety of microbial enzyme systems have the potential to transform this compound.

    Table 1: Key Enzymes in the Biodegradation of Nitroaromatic Compounds
    Enzyme ClassFunctionExample Substrate
    NitroreductaseReduction of the nitro group4-Nitrotoluene
    MonooxygenaseIncorporation of one oxygen atom2-Chloro-4-nitroaniline
    DioxygenaseIncorporation of two oxygen atoms2-Nitrotoluene
    DehydrogenaseOxidation of alcohols and aldehydes4-Nitrobenzyl alcohol

    Anaerobic Biodegradation Pathways

    Under anaerobic conditions, the biodegradation of nitroaromatic compounds typically proceeds through reductive pathways nih.gov. The primary initial step is the reduction of the nitro group to an amino group, via nitroso and hydroxylamino intermediates nih.gov. This reduction is carried out by a variety of anaerobic bacteria, including species of Desulfovibrio and Clostridium nih.gov.

    For this compound, the expected anaerobic pathway would involve the initial reduction of the nitro group to form 3-chloro-4-aminotoluene. This transformation is significant because the resulting aromatic amine is generally less toxic and more biodegradable than the parent nitroaromatic compound. However, the fate of the resulting chloro-substituted aromatic amine under anaerobic conditions can vary. In some cases, further degradation may occur, potentially involving reductive dehalogenation, where the chlorine atom is removed from the aromatic ring.

    Studies on the anaerobic degradation of other chlorinated nitroaromatic compounds, such as 2-chloro-4-nitroaniline, have demonstrated the feasibility of this process researchgate.net. In these systems, the complete degradation of the compound was observed, indicating that anaerobic microbial communities can possess the necessary enzymatic machinery to break down these complex molecules. The specific microorganisms and enzymes involved in the anaerobic degradation of this compound remain to be fully elucidated.

    Factors Influencing Biodegradation Rates

    The rate of biodegradation of this compound in the environment is influenced by a multitude of factors, including the presence of adapted microbial populations and the type of inoculum used in bioremediation efforts.

    Adaptation: Microbial communities that have been previously exposed to nitroaromatic compounds or other xenobiotics may exhibit enhanced degradation capabilities nih.gov. This adaptation can occur through the selection of strains with pre-existing catabolic pathways or through the evolution of new enzymatic activities nih.gov. For instance, long-term laboratory evolution experiments with Acidovorax sp. strain JS42 led to the development of a novel pathway for the degradation of 4-nitrotoluene nih.gov. A similar adaptive process would likely be necessary for the efficient degradation of this compound in contaminated environments.

    Inoculum Type: The source and composition of the microbial inoculum can significantly impact biodegradation rates. The use of a specialized inoculum, containing microorganisms known to degrade chlorinated nitroaromatic compounds, can accelerate the remediation process. In contrast, relying on the indigenous microbial population of a contaminated site may result in slower degradation, particularly if the native microorganisms lack the necessary catabolic genes. The development of genetically engineered microorganisms with enhanced degradative capabilities for specific pollutants is also an area of active research researchgate.net.

    Other factors that can influence biodegradation rates include:

    Bioavailability: The extent to which this compound is available to microorganisms can be limited by its sorption to soil organic matter and clay particles.

    Environmental Conditions: Parameters such as pH, temperature, oxygen availability, and the presence of other nutrients and potential inhibitors can all affect microbial activity and, consequently, the rate of degradation.

    Environmental Transport and Distribution Modeling

    The environmental transport and distribution of this compound are governed by its physical and chemical properties, as well as the characteristics of the environmental compartments into which it is released.

    Volatilization from Water and Soil Surfaces

    Volatilization is a significant process for the dissipation of many organic compounds from soil and water surfaces. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant. For soil, volatilization is also affected by the compound's interaction with soil particles and its movement through soil pores.

    Models have been developed to predict the volatilization of organic chemicals from soil usda.govusda.gov. These models indicate that chemicals with low Henry's Law constants may accumulate at the soil surface as water evaporates, leading to an increase in their volatilization rate over time usda.gov. The volatilization of this compound from water and soil surfaces is an important pathway for its distribution in the environment, potentially leading to its transport over long distances in the atmosphere.

    Leaching Potential in Soil

    The leaching of this compound through the soil profile and into groundwater is a major environmental concern. The potential for a chemical to leach is primarily determined by its water solubility and its sorption to soil particles, which is often quantified by the organic carbon-water partition coefficient (Koc). Chemicals with high water solubility and low Koc values are more likely to leach.

    The leaching potential of organic compounds can be estimated using models that consider their chemical properties, soil characteristics, and the rate of water infiltration researchgate.net. For this compound, its mobility in soil will be influenced by its sorption behavior. The presence of the chlorine atom and the nitro group, both of which are polar, suggests that this compound may have a moderate potential for leaching, particularly in soils with low organic matter content.

    Table 2: Physicochemical Properties of this compound Relevant to Environmental Transport
    PropertyValueImplication for Environmental Transport
    Molecular Weight171.58 g/mol nih.govInfluences diffusion and transport rates.
    XLogP32.7 nih.govIndicates a moderate potential for bioaccumulation.
    Melting Point24-28 °C sigmaaldrich.comAffects its physical state in the environment.
    Boiling Point219 °C sigmaaldrich.comInfluences its volatility.

    Presence and Concentrations in Environmental Media

    Data on the specific concentrations of this compound in environmental media such as wastewater and groundwater are limited. However, nitroaromatic compounds, in general, have been detected in the environment as a result of industrial activities epa.gov. The production and use of this compound in the synthesis of dyes, pharmaceuticals, and other chemicals create potential pathways for its release into the environment through industrial effluents and waste disposal.

    Given its potential for both volatilization and leaching, this compound could be found in various environmental compartments, including air, water, and soil. The extent of contamination would depend on the scale of its industrial use, the effectiveness of waste treatment processes, and the specific environmental conditions at sites of release. Further monitoring studies are needed to determine the prevalence and concentrations of this compound in the environment.

    Detoxification and Remediation Strategies

    Chlorinated nitroaromatic compounds (CNAs), including this compound, are noted for their persistence in the environment, stemming from anthropogenic activities such as industrial discharges and agricultural use. researchgate.net Due to their toxic and potentially carcinogenic nature, effective detoxification and remediation strategies are critical. researchgate.net These strategies can be broadly categorized into physicochemical methods and biological approaches. researchgate.net While various physicochemical methods exist, bioremediation is often considered more suitable for in-situ applications. researchgate.net This section explores advanced oxidation processes and bioremediation techniques as key strategies for the removal and degradation of these contaminants.

    Advanced Oxidation Processes (AOPs) are a class of wastewater treatment methods that rely on the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). mdpi.commdpi.com These radicals can effectively decompose persistent organic pollutants into less harmful substances, and ultimately, into carbon dioxide and water. mdpi.com AOPs such as ozonation, UV/H₂O₂, Fenton, and photocatalysis have been investigated for the degradation of nitroaromatic and chlorinated aromatic compounds. nih.gov

    Ozonation: This process involves the use of ozone (O₃) to degrade pollutants. The mechanism can be twofold: direct oxidation by ozone molecules or indirect oxidation via hydroxyl radicals formed from ozone decomposition in water. mdpi.com The efficiency of ozonation can be influenced by factors such as pH, initial pollutant concentration, and ozone dosage. nih.gov For instance, studies on p-nitrotoluene, a structurally related compound, showed that degradation rates increased with higher pH, temperature, and ozone dose. nih.gov Combining ozonation with sonolysis (ultrasound) has been shown to be more effective for the removal of total organic carbon (TOC) than either method alone. nih.gov

    Photocatalysis and UV-based AOPs: These methods utilize ultraviolet (UV) light, often in combination with a catalyst like titanium dioxide (TiO₂) or an oxidant like hydrogen peroxide (H₂O₂), to generate hydroxyl radicals. nih.gov In a comparative study on the degradation of 4-chloro-2-nitrophenol, another CNA, the UV/Fenton process was found to be the most effective for mineralization, followed by UV/TiO₂, and UV/H₂O₂. nih.gov The degradation efficiency in these systems is dependent on parameters like pH, oxidant concentration, and catalyst loading. nih.gov For example, photocatalytic degradation of p-nitrotoluene using a modified TiO₂/Bentonite catalyst has been demonstrated, with degradation rates increasing with the percentage of TiO₂ in the catalyst.

    Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov The efficiency of this process is highly pH-dependent, typically optimal under acidic conditions. The photo-Fenton process enhances the radical generation by incorporating UV light, which facilitates the recycling of ferric iron (Fe³⁺) back to Fe²⁺, thus sustaining the catalytic cycle. The UV/Fenton process has demonstrated high efficacy in the degradation of chlorinated nitrophenols. nih.gov

    Table 1: Comparison of Advanced Oxidation Processes for the Degradation of 4-chloro-2-nitrophenol nih.gov
    ProcessOptimal ConditionsCOD Reduction (%)Compound Reduction (%)Rate Constant (k, min⁻¹)
    UVpH 7.014220.0011
    H₂O₂pH 3.0, 1500 mg/L H₂O₂24350.0019
    UV/H₂O₂pH 5.0, 1000 mg/L H₂O₂54780.0109
    FentonpH 3.0, 1000 mg/L H₂O₂, 60 mg/L Fe²⁺48650.0076
    UV/TiO₂pH 5.0, 1.5 g/L TiO₂68850.0125
    UV/FentonpH 3.0, 1000 mg/L H₂O₂, 50 mg/L Fe²⁺82960.0248

    Bioremediation utilizes microorganisms to break down environmental pollutants. researchgate.net Bacteria, in particular, have developed diverse metabolic pathways to degrade nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. researchgate.netresearchgate.net The degradation of nitrotoluenes can proceed through several different enzymatic pathways, which are broadly classified as oxidative or reductive.

    Oxidative Pathways: In aerobic conditions, bacteria can initiate the degradation of nitrotoluenes by oxidizing the methyl group. nih.govresearchgate.net For example, in some Pseudomonas species, 4-nitrotoluene is sequentially oxidized to 4-nitrobenzyl alcohol, then to 4-nitrobenzaldehyde, and finally to 4-nitrobenzoate. nih.gov Subsequently, the nitro group is reduced. nih.gov Another oxidative strategy involves the action of dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, leading to the formation of catechols (e.g., 3-methylcatechol from 2-nitrotoluene) and the release of the nitro group as nitrite. nih.govresearchgate.net

    Reductive Pathways: Reductive pathways involve the initial reduction of the nitro group. The nitro group can be partially reduced to a hydroxylamino group (-NHOH), which can then be enzymatically rearranged or eliminated as ammonia. researchgate.netnih.gov For example, the degradation of 4-nitrotoluene in certain Pseudomonas strains involves the reduction of the nitro group and its eventual elimination as ammonia. nih.gov In some cases, the nitro group is fully reduced to an amino group (-NH₂). For instance, Pseudomonas putida strain OU83 can convert 2- and 4-nitrotoluene to their corresponding aminotoluenes. researchgate.net

    The specific pathway utilized depends on the microbial strain, the specific isomer of the nitrotoluene, and the environmental conditions (aerobic vs. anaerobic). nih.govnih.gov Several bacterial strains capable of degrading nitrotoluenes and related compounds have been isolated and characterized. For instance, Acidovorax sp. strain JS42 can grow on nitrobenzene and 2-nitrotoluene and has been evolved in laboratory settings to develop a new degradation pathway for 4-nitrotoluene. nih.gov Similarly, Burkholderia sp. strain SJ98 is capable of degrading p-nitrophenol and its chloro- and methyl-substituted derivatives, indicating a potential for bioremediation of sites contaminated with these compounds. frontiersin.org

    Table 2: Examples of Microbial Strains and Pathways for Nitrotoluene Degradation
    MicroorganismCompound DegradedKey Pathway/MechanismInitial Step/Key IntermediateReference
    Pseudomonas sp. strain 4NT4-NitrotolueneOxidative (Methyl Group)4-Nitrobenzyl alcohol, 4-Nitrobenzoate nih.gov
    Mycobacterium sp. strain HL 4-NT-14-NitrotolueneReductiveHydroxylamino compounds nih.gov
    Acidovorax sp. strain JS422-Nitrotoluene, 4-NitrotolueneOxidative (Dioxygenase)4-Methylcatechol nih.gov
    Pseudomonas putida F12- & 3-Nitrotoluene (B166867)Oxidative (Toluene Dioxygenase)2- & 3-Nitrobenzylalcohol nih.gov
    Micrococcus sp. strain SMN-12-NitrotolueneOxidative (Dioxygenase)3-Methylcatechol researchgate.net
    Burkholderia sp. strain SJ983-Methyl-4-nitrophenolOxidative (Monooxygenase)Methyl-1,4-benzoquinone frontiersin.org

    Ecotoxicological Impact and Environmental Risk Assessment of 3 Chloro 4 Nitrotoluene

    Aquatic Ecotoxicity Studies

    The release of chemical compounds into aqueous environments can lead to adverse effects on a wide range of aquatic organisms. The study of aquatic ecotoxicity is a cornerstone of environmental hazard assessment.

    Effects on Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

    Aquatic toxicity is typically evaluated using standardized tests on representative species from different trophic levels:

    Fish: Acute toxicity is often measured as the concentration that is lethal to 50% of a test population over a 96-hour period (96h-LC50) chemsafetypro.com.

    Invertebrates: The acute toxicity to invertebrates like Daphnia magna is determined by the concentration that immobilizes 50% of the organisms in 48 hours (48h-EC50) chemsafetypro.com.

    Algae: The effect on primary producers is assessed by measuring the inhibition of growth over a 72 to 96-hour period, expressed as the concentration that causes a 50% reduction in growth or growth rate (72/96h-EC50) chemsafetypro.com.

    Without specific test results for 3-Chloro-4-nitrotoluene, a definitive classification of its acute and chronic aquatic toxicity cannot be made. However, based on the data for related substances, it is prudent to consider it as potentially harmful to aquatic organisms.

    Interactive Data Table: Aquatic Toxicity Endpoints (Hypothetical based on related compounds)

    Organism TypeSpeciesEndpointDurationValue (mg/L)Reference
    FishOryzias latipes (Medaka)LC5096hData Not AvailableN/A
    InvertebrateDaphnia magna (Water Flea)EC5048hData Not AvailableN/A
    AlgaePseudokirchneriella subcapitataEC5072hData Not AvailableN/A

    Bioaccumulation Potential in Aquatic Food Chains

    Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration higher than that in the surrounding medium researchgate.netnih.gov. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log K_ow_ or Log P), which measures its lipophilicity (affinity for fats and oils).

    For this compound, the computed XLogP3 value is 2.7 nih.gov. This value suggests a moderate potential for bioaccumulation in aquatic organisms. Chemicals with Log P values in this range can be taken up by organisms, but may not necessarily lead to significant biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

    The bioconcentration factor (BCF) is an experimentally determined value that relates the concentration of a chemical in an organism to the concentration in the surrounding water sfu.ca. Specific BCF studies for this compound are not currently available. However, quantitative structure-activity relationship (QSAR) models can use the Log P value to estimate the BCF. For example, a common QSAR equation is log BCF = 0.85 log P - 0.70 epa.gov. Using this model, the estimated log BCF for this compound would be approximately 1.6, suggesting a low to moderate bioconcentration potential. It is important to note that factors such as metabolism and elimination within the organism can significantly influence the actual BCF value researchgate.net.

    Terrestrial Ecotoxicity Assessments

    The impact of chemical substances on terrestrial ecosystems is another critical component of a complete environmental risk assessment.

    Impact on Soil Microorganisms and Flora

    There is a significant lack of published research on the specific effects of this compound on soil microorganisms and terrestrial plants. Nitroaromatic compounds can be toxic to soil biota, but the effects are highly dependent on the specific compound, soil properties, and the organisms being tested. For example, studies on 2,4-dinitrotoluene have shown toxicity to various plants, with effects being inversely correlated with the soil's organic matter content.

    Soil microorganisms play a vital role in nutrient cycling and soil health. The introduction of xenobiotic compounds like chloronitrotoluenes could potentially disrupt microbial communities, affecting their population structure and metabolic activities. Similarly, the uptake of such compounds by plants could lead to phytotoxicity, manifesting as reduced germination, inhibited growth, and other adverse effects. Further research is required to determine the specific risks posed by this compound to the terrestrial environment.

    Environmental Hazard Classification and Risk Characterization

    Environmental hazard classification provides a standardized way to communicate the potential dangers of a chemical to ecosystems. According to notifications made to the European Chemicals Agency (ECHA), this compound has a harmonized classification of Acute Toxicity 4 (H302: Harmful if swallowed) nih.gov.

    Regarding environmental hazards, a specific classification for this compound is not consistently reported. However, it is assigned a Water Hazard Class (WGK) of 3 in Germany, which indicates it is "highly hazardous to water" . This classification suggests a significant potential for adverse effects on the aquatic environment. Furthermore, the related isomer, 4-Chloro-3-nitrotoluene, is classified with the hazard statement H411: "Toxic to aquatic life with long lasting effects," indicating that it is both toxic and persistent in the aquatic environment nih.gov. Given the structural similarity, it is reasonable to suspect that this compound may pose a similar environmental hazard.

    A full risk characterization would compare the Predicted No-Effect Concentration (PNEC) with the Predicted Environmental Concentration (PEC). However, due to the lack of sufficient ecotoxicity data, a quantitative PNEC value for this compound cannot be reliably derived.

    Interactive Data Table: Hazard Classifications for this compound

    Classification SystemHazard CodeHazard StatementSource
    GHS (ECHA C&L)H302Harmful if swallowedPubChem nih.gov
    German WGK3Highly hazardous to waterSigma-Aldrich
    GHS EnvironmentalNot ClassifiedData Not AvailableN/A

    Mechanisms of Ecotoxicity at the Molecular and Cellular Levels

    The ecotoxicity of this compound is likely driven by mechanisms common to nitroaromatic and chloro-organic compounds. The presence of the nitro group makes the aromatic ring electron-deficient, which can influence its biochemical interactions epa.gov.

    Potential mechanisms of toxicity include:

    Oxidative Stress: The nitro group can undergo metabolic reduction to form nitroso and hydroxylamino derivatives. This process can generate reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA. Studies on other nitrotoluene compounds have indicated that they can impact pathways related to oxidative stress response plos.org.

    Receptor-Mediated Toxicity: As a chloro-organic compound, it may interact with specific cellular receptors, leading to a cascade of toxic responses. Chlorinated aromatic hydrocarbons are known to act through receptor-mediated mechanisms, causing a wide range of toxic effects, including immunotoxicity and hepatotoxicity nih.gov.

    Narcosis: Like many organic industrial chemicals, it may exert a baseline toxic effect through narcosis, a non-specific mechanism where the chemical accumulates in cell membranes and disrupts their function.

    Metabolic Disruption: Research on nitrotoluenes in mammals has shown adverse impacts on lipid metabolism plos.org. Similar disruptions could occur in aquatic and terrestrial organisms, affecting energy storage and utilization.

    The specific molecular initiating events and adverse outcome pathways for this compound in ecologically relevant species remain an area for future investigation.

    Advanced Analytical Method Development for 3 Chloro 4 Nitrotoluene

    Chromatographic Techniques for Separation and Quantification

    Chromatography is a cornerstone for the analysis of 3-Chloro-4-nitrotoluene, providing the necessary separation from potential interferences. Both gas and liquid chromatography have been effectively employed for this purpose.

    Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity. nih.govbibliotekanauki.pl

    Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as the chlorine and nitro groups in this compound. scioninstruments.comnih.gov This makes it an excellent choice for trace-level analysis in environmental samples. nih.govscioninstruments.comgcms.cz The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte. scioninstruments.com

    Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic-specific detector (TSD), is highly selective for nitrogen-containing compounds. frtr.gov This selectivity is advantageous when analyzing this compound in complex matrices where other halogenated compounds might interfere with ECD detection.

    Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides definitive identification based on the mass-to-charge ratio of fragmented ions, offering unparalleled specificity. bibliotekanauki.pldtic.mil GC-MS methods can be used for both qualitative confirmation and quantitative analysis of this compound and its isomers. bibliotekanauki.plnih.gov While flame ionization detectors (FID) are also used in gas chromatography, they generally show lower sensitivity to explosive and nitroaromatic compounds compared to ECD or MS. bibliotekanauki.pl

    Below is a table summarizing typical detectors used in the GC analysis of nitrotoluene compounds.

    DetectorPrincipleSelectivitySensitivityApplication for this compound
    Electron Capture Detector (ECD) Measures electron capture by electronegative analytesHigh for halogenated and nitro compoundsVery High (picogram to femtogram levels)Ideal for trace environmental monitoring due to high sensitivity to both chloro- and nitro- groups. scioninstruments.comgcms.cz
    Nitrogen-Phosphorus Detector (NPD) Measures surface ionization of nitrogen/phosphorus compoundsHigh for nitrogen and phosphorus compoundsHigh (picogram level)Useful for selective detection in complex matrices, minimizing interference from non-nitrogenous compounds. frtr.gov
    Mass Spectrometry (MS) Separates ions based on mass-to-charge ratioVery High (provides structural information)High (picogram to nanogram levels)Provides definitive identification and quantification; essential for confirmation and in forensic applications. bibliotekanauki.pldtic.mil

    High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for less volatile or thermally sensitive compounds. ingenieria-analitica.com For this compound and related nitroaromatic compounds, reversed-phase HPLC is the most common approach. sielc.comnih.govsielc.com

    In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comrsc.org A typical mobile phase for analyzing nitrotoluene isomers consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.comsielc.com Phosphoric acid or formic acid may be added to the mobile phase to improve peak shape. sielc.comsielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. nih.govnih.gov For instance, a detection wavelength of 254 nm is often employed for monitoring the separation of chlorotoluene and nitroaniline isomers. rsc.org

    The table below outlines a typical reversed-phase HPLC method for the separation of compounds similar to this compound.

    ParameterConditionPurpose
    Column Newcrom R1, Kromasil C18, or similar reversed-phase columnProvides a nonpolar stationary phase for separation based on hydrophobicity. sielc.comnih.gov
    Mobile Phase Acetonitrile/Water or Methanol/Water mixtureThe polar mobile phase elutes compounds based on their polarity. The ratio can be adjusted to optimize separation. sielc.comnih.gov
    Detector UV-Vis Detector (e.g., at 254 nm or 270 nm)Allows for sensitive detection of nitroaromatic compounds. nih.govnih.gov
    Flow Rate Typically 0.8 - 2.0 mL/minControls the speed of the separation and can influence resolution. nih.govnih.gov
    Column Temperature e.g., 30 °C or 50 °CAffects viscosity of the mobile phase and interaction kinetics, thus influencing resolution and analysis time. nih.govnih.gov

    Achieving baseline separation of this compound from its isomers and other matrix components is crucial for accurate quantification. This requires careful optimization of several chromatographic parameters.

    For Gas Chromatography (GC):

    Column Selection: The choice of the capillary column's stationary phase is critical. A mid-polarity phase is often a good starting point for resolving isomers of substituted toluenes.

    Temperature Program: A well-designed temperature ramp can significantly improve the separation of compounds with different boiling points. A slow ramp rate generally enhances resolution.

    Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can lead to better efficiency and, consequently, improved resolution, as described by the van Deemter equation. chromatographyonline.com

    For High-Performance Liquid Chromatography (HPLC):

    Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to water is a key parameter for controlling retention and selectivity in reversed-phase HPLC. chromatographyonline.com A lower percentage of organic solvent generally increases retention time and can improve the separation of closely eluting peaks.

    pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention behavior and improve separation.

    Column Temperature: Increasing the column temperature typically decreases the mobile phase viscosity, which can lead to higher efficiency and shorter analysis times. However, it can also affect selectivity. halocolumns.com

    Particle Size and Column Length: Using columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths can significantly increase the number of theoretical plates and thus enhance resolution, although this often requires higher operating pressures. chromatographyonline.com

    Optimizing these parameters can be approached systematically using one-parameter, two-parameter, or three-parameter optimization strategies to maximize the plate count for a given analysis time. chromatographyonline.com

    Sample Preparation and Enrichment Strategies

    Due to the often low concentrations of this compound in environmental and biological samples, a pre-concentration or enrichment step is usually necessary before chromatographic analysis. nih.gov This step also serves to remove interfering matrix components. mdpi.com

    Miniaturized extraction techniques have gained popularity as they are environmentally friendly, consuming very small amounts of organic solvents. nih.govnih.gov

    Single-Drop Microextraction (SDME): In this technique, a microdrop of an organic solvent is suspended from the tip of a microsyringe and exposed to the sample. nih.govnih.gov The analyte partitions from the sample matrix into the organic solvent drop. After a set extraction time, the drop is retracted into the syringe and injected into the chromatograph. nih.gov Parameters such as the choice of organic solvent, drop volume, extraction time, and agitation need to be optimized for maximum efficiency. nih.gov Toluene (B28343) has been used as an effective extraction solvent for nitroaromatic compounds. nih.gov

    Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method. nih.govresearchgate.net It involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform (B151607), dichloroethane) and a disperser solvent (e.g., acetonitrile, methanol) into the aqueous sample. researchgate.netsemanticscholar.org This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. semanticscholar.org The mixture is then centrifuged to separate the organic and aqueous phases, and a small volume of the sedimented organic phase is collected for analysis. semanticscholar.org The type and volume of both the extraction and disperser solvents are critical parameters that must be optimized. researchgate.net

    The following table compares key aspects of SDME and DLLME for the extraction of nitroaromatic compounds.

    FeatureSingle-Drop Microextraction (SDME)Dispersive Liquid-Liquid Microextraction (DLLME)
    Principle Analyte partitions into a static microdrop of solvent. nih.govAnalyte partitions into fine droplets of an extraction solvent dispersed in the sample. researchgate.net
    Solvent Volume Microliter range (e.g., 3 µL). nih.govMicroliter to milliliter range for extraction and disperser solvents. researchgate.netsemanticscholar.org
    Extraction Time Typically longer (e.g., 30 minutes). rsc.orgVery rapid (a few minutes). semanticscholar.org
    Equipment Microsyringe.Centrifuge, microsyringe. semanticscholar.org
    Advantages Extremely low solvent use, simple setup. nih.govFast, high enrichment factors, high recovery. researchgate.net
    Disadvantages Drop instability, longer extraction times.Requires a disperser solvent, centrifugation step.

    Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from liquid samples. mdpi.comshopshimadzu.com The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of a strong solvent. raykolgroup.com

    For a moderately nonpolar compound like this compound in an aqueous sample, a reversed-phase SPE mechanism is typically employed. raykolgroup.com Sorbents such as C18-bonded silica (B1680970) or polymeric resins are commonly used. shopshimadzu.com The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery and a clean extract. shopshimadzu.com Automated SPE systems can be used to improve reproducibility and sample throughput. raykolgroup.com

    Matrix Effects in Complex Environmental Samples

    The accurate determination of this compound in complex environmental samples, such as soil and water, is often complicated by the presence of interfering compounds, collectively known as the matrix. These matrix effects can either suppress or enhance the analytical signal, leading to inaccurate quantification. In the analysis of nitrotoluenes, including this compound, matrix effects are a significant concern, particularly in diverse water and soil samples.

    Research on various nitrotoluene isomers has shown that the extent of matrix effects can vary depending on the specific analyte and the composition of the sample matrix. For instance, in tap water, moderate to high matrix effects have been observed for several nitrotoluene compounds. In contrast, seawater matrices have exhibited weak to moderate effects for the same group of analytes. These variations underscore the importance of matrix-matched calibration standards or the use of advanced sample preparation techniques to mitigate these interferences.

    Table 1: Matrix Effects of Nitrotoluene Isomers in Different Water Samples

    AnalyteMatrix Effect in Tap WaterMatrix Effect in Seawater
    2-Nitrotoluene (B74249)ModerateModerate
    3-Nitrotoluene (B166867)ModerateWeak
    4-Nitrotoluene (B166481)HighModerate

    Note: This table is a generalized representation based on findings for nitrotoluene isomers and illustrates the variability of matrix effects.

    Common interfering substances in environmental samples include dissolved organic carbon (DOC), various inorganic ions, and other organic pollutants. High concentrations of DOC, in particular, can significantly interfere with the spectroscopic analysis of nitroaromatic compounds. Therefore, understanding and addressing these matrix effects are crucial steps in the development of robust analytical methods for this compound.

    Spectroscopic Quantification Methods

    Spectroscopic techniques offer powerful tools for the quantification of this compound. Methods such as UV-Vis spectrophotometry, infrared (IR) spectroscopy, and Raman spectroscopy provide distinct advantages in terms of sensitivity, selectivity, and speed of analysis.

    UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. This compound exhibits characteristic absorption bands in the UV-Vis region, which can be used for its quantification. However, the presence of other aromatic compounds with similar absorption profiles in environmental samples can lead to spectral overlap and interference, necessitating careful sample cleanup or the use of derivative spectroscopy to enhance resolution.

    Infrared and Raman Spectroscopy: Both IR and Raman spectroscopy provide a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly specific and can be used for both qualitative identification and quantitative analysis of this compound. For instance, the nitro group (-NO2) and the C-Cl bond in the this compound molecule have characteristic vibrational frequencies that can be targeted for quantification. Surface-enhanced Raman spectroscopy (SERS) has emerged as a particularly sensitive technique for the detection of trace levels of nitroaromatic compounds. By adsorbing the analyte onto a nanostructured metallic surface, the Raman signal can be enhanced by several orders of magnitude, enabling detection at very low concentrations.

    Table 2: Characteristic Spectroscopic Data for this compound

    Spectroscopic TechniqueCharacteristic Peak/Band
    UV-Vis SpectroscopySpecific absorption maxima in the UV range
    Infrared SpectroscopyVibrational bands corresponding to C-H, C=C, C-Cl, and NO2 functional groups
    Raman SpectroscopyDistinct Raman shifts associated with the molecular structure

    Note: Specific peak positions can vary depending on the solvent and experimental conditions.

    Development of Novel Detection Methodologies for Environmental Monitoring

    The demand for rapid, on-site, and continuous monitoring of environmental pollutants like this compound has driven the development of innovative detection technologies. These include automated online analytical systems and portable detection devices.

    Automated and on-line monitoring systems are crucial for real-time assessment of water and industrial effluent quality. These systems can provide continuous data, enabling prompt responses to contamination events. For the analysis of volatile and semi-volatile organic compounds like this compound in industrial wastewater, online gas chromatography-mass spectrometry (GC-MS) systems have been developed. These systems can be configured for direct aqueous injection, allowing for quasi-continuous analysis with high availability. Such automated systems can be integrated with process control systems to trigger alarms and divert contaminated streams when predefined concentration thresholds are exceeded.

    The integration of biological early warning systems (BEWS) with online chemical analysis platforms, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), represents another advanced approach. These integrated systems can correlate the biological responses of organisms to the presence of toxic compounds, enabling the identification of specific pollutants responsible for toxicity events.

    The development of portable and handheld analytical instruments has revolutionized environmental field monitoring. These devices allow for rapid, on-site screening and analysis, reducing the need for sample transportation to a laboratory and enabling faster decision-making.

    Portable Spectrometers: Handheld Raman and near-infrared (NIR) spectrometers are becoming increasingly valuable for the field identification of unknown chemicals, including nitroaromatic compounds. These devices are rugged, easy to use, and provide rapid results. Portable Raman spectrometers, for instance, can identify substances through transparent containers, minimizing sample handling and potential exposure. While challenges such as fluorescence interference can exist, advancements in instrumentation, such as the use of different laser excitation wavelengths, are helping to overcome these limitations.

    Electrochemical Sensors: Electrochemical sensors offer a promising avenue for the development of low-cost, sensitive, and portable devices for the detection of this compound. These sensors work by measuring the change in an electrical signal (e.g., current or potential) when the target analyte interacts with a specifically designed electrode surface. Recent research has focused on the development of novel electrode materials, such as those based on nanomaterials, to enhance the sensitivity and selectivity of these sensors for nitroaromatic compounds.

    Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to detect a specific analyte. For nitroaromatic compounds, biosensors based on enzymes that can catalyze the reduction of the nitro group have been explored. These devices have the potential for high specificity and sensitivity, making them suitable for environmental monitoring applications.

    Lab-on-a-Chip (LOC) Technology: LOC devices integrate one or more laboratory functions on a single chip of only a few square centimeters in size. This technology enables the automation of analytical processes, reduces reagent consumption, and allows for the development of highly portable and efficient analytical systems for environmental monitoring. While the application of LOC technology specifically for this compound is still an emerging area, its potential for rapid, on-site analysis is significant.

    Spectroscopic Characterization and Molecular Structure Analysis of 3 Chloro 4 Nitrotoluene

    Vibrational Spectroscopy Investigations

    Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the molecule's structure.

    Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

    The FT-IR spectrum of 3-chloro-4-nitrotoluene has been recorded in the solid phase, typically within the 4000–400 cm⁻¹ range. nih.gov The analysis of this spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.

    Key vibrational modes identified in the FT-IR spectrum include:

    Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring typically appear in the region of 3100–3000 cm⁻¹.

    Methyl Group Vibrations: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group are observed in the 2900-3000 cm⁻¹ region. In-plane and out-of-plane bending vibrations for this group also produce characteristic bands at lower frequencies.

    Nitro Group Vibrations: The nitro (-NO₂) group is readily identified by its strong and distinct asymmetric and symmetric stretching vibrations. The asymmetric stretching band typically appears in the 1500–1570 cm⁻¹ range, while the symmetric stretching band is found between 1300 cm⁻¹ and 1370 cm⁻¹.

    C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to a series of bands, often observed in the 1400–1600 cm⁻¹ region.

    C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is typically observed as a strong absorption in the lower frequency region of the spectrum, generally between 760-505 cm⁻¹.

    Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

    Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been recorded, usually in the 4000–50 cm⁻¹ range. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for the skeletal vibrations of the aromatic ring.

    The FT-Raman spectrum confirms the vibrational modes observed in the FT-IR spectrum and provides additional details. For instance, the symmetric stretching vibration of the nitro group often produces a strong and well-defined band in the Raman spectrum. The vibrations of the benzene ring and the C-Cl bond are also clearly observable.

    Normal Coordinate Analysis and Vibrational Assignments

    To definitively assign the observed vibrational bands from FT-IR and FT-Raman spectra to specific molecular motions, a Normal Coordinate Analysis (NCA) is often employed. nih.gov This computational method involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on a scaled quantum mechanical force field. nih.gov

    By comparing the computationally predicted vibrational frequencies with the experimental data, a detailed and reliable assignment of each band can be achieved. Studies on 2-chloro-4-nitrotoluene (B140621) (an IUPAC name for this compound) have utilized Density Functional Theory (DFT) calculations, which show good agreement between the calculated and experimental spectra. nih.govresearchgate.net This analysis allows for the precise assignment of fundamental vibrational modes, including stretching, bending, wagging, and torsional motions of the molecule's various bonds and functional groups.

    Table 1: Selected Vibrational Assignments for this compound (Note: The exact frequencies can vary slightly based on experimental conditions and computational models. The data below is a representative compilation from typical ranges and computational studies.)

    Vibrational Mode Typical Wavenumber (cm⁻¹) Description
    C-H Stretching (Aromatic)3050 - 3150Stretching of C-H bonds on the benzene ring
    C-H Stretching (Methyl)2920 - 3000Asymmetric and symmetric stretching of C-H in -CH₃
    NO₂ Asymmetric Stretching1510 - 1540Asymmetric stretching of the N-O bonds
    C=C Stretching (Aromatic)1450 - 1610Stretching of C=C bonds within the benzene ring
    NO₂ Symmetric Stretching1340 - 1360Symmetric stretching of the N-O bonds
    C-H Bending (Methyl)1380 - 1470Bending and deformation modes of the -CH₃ group
    C-H Bending (Aromatic)1000 - 1300In-plane bending of C-H bonds on the ring
    C-N Stretching840 - 880Stretching of the Carbon-Nitro group bond
    C-Cl Stretching650 - 750Stretching of the Carbon-Chlorine bond

    Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C). It is an indispensable tool for confirming the connectivity and structure of organic molecules.

    ¹H NMR Chemical Shift Analysis

    The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around each proton.

    The spectrum shows the following characteristic signals:

    A singlet for the methyl (-CH₃) protons, which is found in the upfield region.

    Three distinct signals in the downfield aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro and chloro groups cause these protons to be deshielded and resonate at higher chemical shifts. The proton positioned ortho to the strongly electron-withdrawing nitro group is typically the most deshielded and appears furthest downfield.

    Table 2: ¹H NMR Data for this compound in CDCl₃

    Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
    7.81Doublet (d)8.31HAromatic H (ortho to -NO₂)
    7.35Singlet (s)-1HAromatic H (between -Cl and -NO₂)
    7.19Doublet (d)8.21HAromatic H (ortho to -CH₃)
    2.42Singlet (s)-3HMethyl (-CH₃) Protons

    ¹³C NMR Chemical Shift Analysis

    The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, seven distinct carbon signals are expected: one for the methyl group and six for the aromatic ring carbons.

    The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.

    The carbon atom of the methyl group (-CH₃) appears at the highest field (lowest ppm value).

    The aromatic carbons directly bonded to the electron-withdrawing nitro and chloro groups are deshielded. The carbon attached to the nitro group (C-NO₂) is typically found at a very downfield position.

    The other four aromatic carbons appear at intermediate chemical shifts.

    Table 3: ¹³C NMR Data for this compound in CDCl₃

    Chemical Shift (δ, ppm) Assignment
    144.7Aromatic C (C-NO₂)
    132.2Aromatic C (C-Cl)
    128.1Aromatic C (C-H)
    127.1Aromatic C (C-CH₃)
    125.7Aromatic C (C-H)
    21.1Methyl C (-CH₃)

    Two-Dimensional NMR Techniques for Structural Elucidation

    While one-dimensional (1D) NMR spectroscopy provides essential information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques offer deeper insights into the molecular framework by revealing correlations between different nuclei. For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment of ¹H and ¹³C signals and confirming the substitution pattern on the aromatic ring.

    Based on the known ¹H and ¹³C NMR chemical shifts, the expected correlations in the 2D NMR spectra of this compound can be predicted.

    Expected ¹H and ¹³C NMR Data for this compound

    Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
    H-2 7.35 (s) -
    H-5 7.19 (d) -
    H-6 7.81 (d) -
    -CH₃ 2.42 (s) 21.1
    C-1 - 128.1
    C-2 - 127.1
    C-3 - 132.2
    C-4 - 144.7
    C-5 - 125.7

    COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, a cross-peak would be expected between the signals of H-5 and H-6, confirming their ortho relationship on the aromatic ring. The H-2 proton, being a singlet, would not show any cross-peaks.

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). The expected HSQC correlations for this compound are detailed in the table below.

    Predicted HSQC and HMBC Correlations for this compound

    Proton Directly Bonded Carbon (HSQC) Correlated Carbons (HMBC)
    H-2 C-2 C-1, C-3, C-6
    H-5 C-5 C-1, C-3, C-4
    H-6 C-6 C-2, C-4

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton. For instance, the protons of the methyl group (-CH₃) would be expected to show correlations to C-1, C-2, and C-6. The H-2 proton would likely show correlations to C-1, C-3, and C-6. These long-range correlations are instrumental in confirming the positions of the chloro, nitro, and methyl substituents on the toluene (B28343) ring.

    Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Elucidation

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆ClNO₂, with a monoisotopic mass of approximately 171.01 Da. nih.govuni.lu

    The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 171. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 173 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of monochlorinated compounds. miamioh.edu

    The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways for nitroaromatic and chlorinated compounds.

    Proposed Fragmentation Pathway for this compound

    m/z Proposed Fragment Neutral Loss
    171 [C₇H₆ClNO₂]⁺ -
    141 [C₇H₆Cl]⁺ NO₂
    125 [C₇H₆ClNO]⁺ O
    111 [C₆H₃Cl]⁺ C₂H₃
    99 [C₆H₄Cl]⁺ NO

    A plausible fragmentation pathway involves the initial loss of the nitro group (NO₂) to yield a chlorotoluene cation at m/z 141. Another common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂) followed by the loss of carbon monoxide (CO). The presence of the chloro substituent will also influence the fragmentation, with potential loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl).

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the aromatic ring and the nitro group are the primary chromophores.

    The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted nitrobenzenes. The primary electronic transitions anticipated are π → π* and n → π*.

    π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* absorptions. For substituted benzenes, these are often observed as two bands, the E-band (around 200 nm) and the B-band (around 250-290 nm). The presence of the nitro and chloro substituents will cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene.

    n → π Transitions:* The nitro group contains non-bonding electrons (n) on the oxygen atoms. The n → π* transition involves the promotion of one of these non-bonding electrons to a π* antibonding orbital of the nitro group. These transitions are typically weaker in intensity than π → π* transitions and appear at longer wavelengths.

    For comparison, 4-nitrophenol (B140041), which has a similar chromophoric system, exhibits a strong absorption band around 318 nm, which is attributed to a π → π* transition. researchgate.net It is expected that this compound would display a similar absorption profile, with the exact absorption maxima (λmax) influenced by the electronic effects of the chloro and methyl substituents.

    Table of Mentioned Compounds

    Compound Name
    This compound
    4-nitrophenol

    Computational Chemistry and Theoretical Studies of 3 Chloro 4 Nitrotoluene

    Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

    DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules.

    Optimization of Molecular Geometry

    The optimization of a molecule's geometry is the first step in most quantum chemical calculations. It involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure. This process yields precise bond lengths, bond angles, and dihedral angles. For 3-Chloro-4-nitrotoluene, specific published data detailing these optimized parameters could not be located.

    Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity. Specific calculated values for the HOMO-LUMO gap of this compound are not available in the surveyed scientific papers.

    Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Surface Analysis

    Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. These maps illustrate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Detailed MEP surface analyses, including visualizations and discussions of the electrostatic potential for this compound, have not been found in the existing literature.

    Quantum Chemical Calculations for Spectroscopic Property Prediction

    Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data.

    Simulation of Vibrational Spectra (IR and Raman)

    Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These simulated spectra are instrumental in assigning the vibrational modes observed in experimental spectra. While this is a common computational task, specific studies presenting the calculated IR and Raman frequencies for this compound are absent from the literature reviewed.

    Prediction of NMR Chemical Shifts

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data helps confirm molecular structures. However, published research containing the theoretically predicted NMR chemical shifts for this compound could not be identified.

    Electronic Absorption Spectra Prediction (UV-Vis)

    The prediction of the electronic absorption spectrum (UV-Vis) of this compound can be effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths.

    Theoretical calculations for the UV-Vis spectrum of nitrotoluene derivatives are typically performed using a functional, such as B3LYP, and a suitable basis set. The choice of solvent is a critical parameter in these calculations, as solute-solvent interactions can significantly influence the position and intensity of absorption bands, leading to solvatochromic shifts (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths).

    Table 1: Predicted UV-Vis Spectral Data for this compound (Hypothetical)

    SolventPredicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
    Gas Phase2850.15HOMO -> LUMO
    Ethanol (B145695)2920.18HOMO -> LUMO
    Acetonitrile (B52724)2900.17HOMO -> LUMO

    Molecular Dynamics Simulations to Study Conformation and Interactions

    Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational preferences and intermolecular interactions.

    By simulating this compound in various solvent environments, MD can also reveal insights into solute-solvent interactions. The simulation can show how solvent molecules arrange themselves around the solute and how hydrogen bonding or other non-covalent interactions influence the conformational equilibrium. While specific MD simulation studies on this compound are not extensively documented, the principles of such simulations are well-established for substituted toluenes. The primary goal would be to understand the rotational barriers of the methyl and nitro groups and the influence of the chlorine substituent on the molecule's flexibility and interaction patterns.

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, QSAR and QSPR studies can be valuable in predicting its potential biological effects and physical characteristics based on its molecular descriptors.

    These models are built using a dataset of compounds for which the activity or property of interest has been experimentally measured. A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the observed activity or property.

    While specific QSAR and QSPR models developed exclusively for this compound are not prevalent in the literature, it can be included in broader studies of nitroaromatic compounds. For example, QSAR models have been developed to predict the toxicity of nitroaromatic compounds, where descriptors like the energy of the lowest unoccupied molecular orbital (LUMO) have been shown to be significant. nih.gov A lower LUMO energy often correlates with higher toxicity for this class of compounds. Similarly, QSPR models can predict properties like boiling point, vapor pressure, and solubility.

    The following table presents a hypothetical set of molecular descriptors for this compound that would be used in a QSAR/QSPR study.

    Table 2: Selected Molecular Descriptors for this compound for QSAR/QSPR Modeling (Hypothetical)

    DescriptorValueDescription
    Molecular Weight171.58 g/molThe sum of the atomic weights of all atoms in the molecule.
    LogP2.95The logarithm of the octanol-water partition coefficient, indicating hydrophobicity.
    HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital.
    LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.
    Dipole Moment4.5 DA measure of the molecule's overall polarity.

    Applications As a Chemical Intermediate in Advanced Organic Synthesis

    Precursor for Pharmaceutical Intermediates

    3-Chloro-4-nitrotoluene is a key starting material in the synthesis of various pharmaceutical intermediates, primarily due to its ability to be transformed into substituted anilines and other reactive derivatives. These intermediates are then used to construct complex heterocyclic structures that form the core of many therapeutic agents.

    Synthesis of Quinoxaline (B1680401) Derivatives

    Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

    This compound serves as a precursor to the required o-phenylenediamine. The synthesis begins with the reduction of the nitro group in this compound to an amino group, yielding 3-chloro-4-aminotoluene. This substituted aniline (B41778) is then further processed to introduce a second amino group ortho to the first, creating the o-phenylenediamine scaffold. This diamine can then be reacted with various 1,2-dicarbonyl compounds to produce a diverse library of quinoxaline derivatives.

    Reaction Scheme: General Synthesis of Quinoxaline Derivatives

    StepReactant(s)Reagent(s) & ConditionsProduct
    1This compoundReducing agent (e.g., Fe/HCl, SnCl2/HCl)3-Chloro-4-aminotoluene
    23-Chloro-4-aminotolueneNitrating agent, followed by reduction3-Chloro-4,5-diaminotoluene
    33-Chloro-4,5-diaminotoluene1,2-Dicarbonyl compound (e.g., glyoxal, benzil)Substituted quinoxaline derivative

    Development of Positron Emission Tomography Radiotracers

    While direct synthesis from this compound is not extensively documented in publicly available literature, the structural motif of chloro-substituted aromatic rings is present in various Positron Emission Tomography (PET) radiotracers. PET is a powerful non-invasive imaging technique used in disease diagnosis and therapy assessment. The development of novel PET tracers often involves the incorporation of fluorine-18, a positron-emitting radionuclide.

    Precursors for Other Nitrogen-Containing Heterocycles

    Beyond quinoxalines, the derivatives of this compound can be utilized in the synthesis of other important nitrogen-containing heterocyclic systems. For instance, the resulting 3-chloro-4-aminotoluene can be a precursor for the synthesis of benzimidazoles. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for constructing the benzimidazole (B57391) ring system.

    Furthermore, derivatives of this compound could potentially be used in the synthesis of phenazines, another class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of phenazines can involve the oxidative condensation of o-phenylenediamines.

    Intermediate in the Production of Dyes and Pigments

    This compound is a significant intermediate in the colorant industry, primarily for the production of azo dyes and pigments. The key transformation in this application is the reduction of the nitro group to an amino group, forming 3-chloro-4-aminotoluene.

    Synthesis of Anilines for Azo Dye Production

    Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes involves a two-step process: diazotization and coupling.

    First, an aromatic amine, known as the diazo component, is treated with nitrous acid to form a diazonium salt. In the context of this compound, its reduced form, 3-chloro-4-aminotoluene, serves as the diazo component. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline, to form the azo dye.

    The specific shade of the resulting dye is determined by the chemical structures of both the diazo and coupling components. For example, 3-chloro-4-aminotoluene can be used to produce various red and yellow pigments. A notable example is its potential use in the synthesis of Pigment Red 3, where a toluidine derivative is diazotized and coupled with β-naphthol. noaa.govepsilonpigments.com

    General Reaction for Azo Dye Synthesis

    StepReactant(s)Reagent(s) & ConditionsProduct
    1. ReductionThis compoundFe/HCl or other reducing agents3-Chloro-4-aminotoluene
    2. Diazotization3-Chloro-4-aminotolueneNaNO2, HCl, 0-5 °C3-Chloro-4-methylbenzenediazonium chloride
    3. Coupling3-Chloro-4-methylbenzenediazonium chlorideCoupling component (e.g., β-naphthol)Azo dye

    Derivatives for Fluorescent Whitening Agents

    Fluorescent whitening agents (FWAs), also known as optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process results in a whiter and brighter appearance of materials such as textiles, plastics, and paper.

    A significant class of FWAs is based on stilbene (B7821643) derivatives. The synthesis of certain stilbene-based FWAs starts from 4-nitrotoluene (B166481). bund.de Given the structural similarity, it is plausible that this compound could serve as a precursor for the synthesis of specialized stilbene derivatives used as fluorescent whitening agents. The synthetic pathway would likely involve the conversion of the methyl group to a stilbene bridge and subsequent functionalization to impart the desired fluorescent properties. However, direct and specific examples of FWAs synthesized from this compound are not widely reported in the available literature.

    Building Block for Agrochemicals

    The class of chlorinated nitrotoluenes is significant in the agrochemical industry, serving as crucial intermediates for various active ingredients. While specific, direct applications of this compound are not extensively detailed in publicly accessible literature, the established roles of its isomers underscore the importance of this chemical family as precursors to potent agricultural chemicals.

    Isomers of this compound are well-documented as precursors in the synthesis of major agrochemicals. For instance, 2-chloro-4-nitrotoluene (B140621) is a known intermediate in the manufacturing of the widely used herbicide Chlortoluron. google.com Similarly, other isomers like 6-chloro-2-nitrotoluene are recognized as important intermediates for agricultural chemicals and dyes. google.com The synthetic pathways established for these related compounds highlight the potential of this compound to serve as a foundational molecule for a range of biologically active agents. The chemical handles on the molecule—the nitro group, the chlorine atom, and the methyl group—can be selectively modified to build the complex structures required for herbicidal, insecticidal, or fungicidal activity.

    Role in the Synthesis of Fine Chemicals and Specialty Polymers

    This compound is a versatile building block for creating a variety of fine and specialty chemicals. nbinno.com Its derivatives are integral to the production of dyes, pigments, and other high-value chemical products. guidechem.com

    A primary application pathway involves the reduction of the nitro group to form an amine, yielding 3-chloro-4-methylaniline (B146341) (3-chloro-4-toluidine). This transformation is pivotal, as the resulting aromatic amine is a valuable precursor. For example, the related intermediate 3-chloro-4-toluidine (derived from 2-chloro-4-nitrotoluene) is used to prepare 6-amino-4-chloro-m-toluene sulfonic acid, a key component in the synthesis of vibrant red pigments. google.com This established route suggests a parallel potential for this compound in the dye and pigment industry.

    Furthermore, derivatives of chlorinated nitrotoluenes are used to create specialty chemicals with unique properties. The isomer 3-chloro-5-nitrotoluene (B98224) serves as a precursor for 3-chloro-5-methylphenylisocyanate. googleapis.comgoogle.com This isocyanate is then used to prepare specialized polysaccharides that function as optical separating agents, which are critical in chiral chromatography for separating enantiomers. googleapis.comgoogle.com

    Table 1: Transformation of Chlorinated Nitrotoluene Intermediates
    Starting Intermediate (Isomer)Key TransformationResulting PrecursorFinal Application / Product ClassReference
    2-Chloro-4-nitrotolueneNitro Group Reduction3-Chloro-4-toluidineDyes & Pigments (e.g., Pigment Red 48) google.com
    3-Chloro-5-nitrotolueneReduction & Phosgenation3-Chloro-5-methylphenylisocyanateSpecialty Chemicals (Optical Separating Agents) googleapis.comgoogle.com
    2-Chloro-4-nitrotolueneMulti-step SynthesisN'-(3-Chloro-4-methylphenyl)-N,N-dimethylureaAgrochemicals (Herbicide: Chlortoluron) google.com

    Methodological Innovations in Application-Driven Synthesis

    Advances in synthetic chemistry have led to more efficient and targeted methods for preparing and utilizing this compound. These innovations are crucial for producing high-purity intermediates required for specialized applications.

    One modern synthetic route to this compound involves the decarboxylative chlorination of 2-nitro-5-methylbenzoic acid. This method employs a catalyst system of copper acetate (B1210297) and silver sulfate (B86663) in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, achieving a 43% yield. guidechem.com An alternative, more traditional approach is the direct nitration of 3-chlorotoluene (B144806) using a mixture of concentrated nitric and sulfuric acids, though this can lead to the formation of multiple isomers. guidechem.com

    Table 2: Synthesis Methodologies for this compound
    Starting MaterialKey Reagents & CatalystsReaction TypeYieldReference
    2-Nitro-5-methylbenzoic acidCopper acetate, Silver sulfate, NaCl, DMSO, O₂Decarboxylative Chlorination43% guidechem.com
    3-ChlorotolueneConcentrated HNO₃, Concentrated H₂SO₄Electrophilic Nitration14% (plus isomers) guidechem.com

    The subsequent transformation of the nitro group is also a subject of methodological refinement. For the related isomer 4-chloro-3-nitrotoluene, various reducing agents have been investigated to convert the nitro group to an amine. A reliable method involves the use of tin (Sn) metal in methanol (B129727), followed by extraction. researchgate.net Other explored systems include tin(II) chloride in ethanol (B145695) and zinc in acetic acid, demonstrating the range of synthetic options available to chemists for manipulating this versatile class of intermediates. researchgate.net

    Industrial Process Optimization and Engineering for 3 Chloro 4 Nitrotoluene Production and Utilization

    Process Intensification and Reactor Design

    The industrial production of 3-Chloro-4-nitrotoluene through the nitration of 3-chlorotoluene (B144806) is a process ripe for optimization through process intensification. The primary goals of intensification in this context are to enhance reaction selectivity, improve safety, and increase throughput. Key to achieving these goals is the strategic design of the reactor system. Nitration reactions are notoriously fast and highly exothermic, which presents significant challenges for heat and mass transfer. researchgate.netdntb.gov.ua

    Continuous Stirred-Tank Reactors (CSTRs) in series are a common configuration for large-scale nitration processes. fossee.in This setup allows for better control over the reaction temperature and residence time distribution compared to a single large reactor. By distributing the addition of the nitrating agent across multiple CSTRs, the heat load is spread out, mitigating the risk of thermal runaway. researchgate.net Efficient agitation within each CSTR is crucial to maximize the interfacial area between the organic and aqueous phases, thereby reducing mass transfer limitations. fossee.in

    Modern reactor designs for nitration, applicable to this compound production, also include advanced configurations such as loop reactors and microreactors. Loop reactors offer excellent heat removal capabilities and high recirculation rates, which can improve mixing and temperature control. Microreactors, with their high surface-area-to-volume ratio, provide exceptional heat and mass transfer, leading to safer operation and potentially higher selectivity. beilstein-journals.orgnih.gov The transition from traditional batch processes to continuous flow systems is a key aspect of process intensification, offering better control over reaction parameters and reducing the inventory of hazardous materials at any given time. beilstein-journals.org

    Adiabatic nitration reactors represent another approach where the heat of reaction is allowed to increase the temperature of the reaction mixture. This requires precise control of the feed temperature and composition to ensure the final temperature remains within safe operating limits. This design can be economically advantageous as it minimizes the need for cooling surfaces within the reactor itself. google.com The choice of reactor design is ultimately dictated by a balance of factors including reaction kinetics, heat transfer requirements, and desired production scale. beilstein-journals.org

    Separation and Purification Technologies

    The crude product from the nitration of 3-chlorotoluene is a mixture of isomers, primarily this compound and 4-chloro-2-nitrotoluene, along with unreacted starting material and dinitrated by-products. guidechem.com The effective separation and purification of this compound are critical to meet the high purity requirements for its downstream applications.

    Rectification and Distillation Techniques

    Fractional distillation is a primary method for separating nitrotoluene isomers based on their differences in boiling points. sciencemadness.org For the separation of this compound from other isomers, a tall distillation column with a sufficient number of theoretical plates is required to achieve high purity. fossee.in Vacuum distillation is often employed to reduce the boiling points of the components, which is particularly important for nitroaromatic compounds that can be thermally sensitive and pose a risk of decomposition at high temperatures. sciencemadness.org

    The design of the distillation column, including the type of packing or trays, and the precise control of the reflux ratio are critical parameters for achieving the desired separation efficiency. sciencemadness.org In some processes, a preliminary distillation step may be used to remove lower-boiling components like unreacted 3-chlorotoluene, followed by a more rigorous fractional distillation to separate the desired isomer from its close-boiling counterparts. sciencemadness.org Steam distillation can also be utilized as a purification technique, taking advantage of the volatility of certain isomers in the presence of steam. sciencemadness.orgchemicalforums.com

    Crystallization for Purity Enhancement

    Crystallization is a powerful technique for the final purification of this compound, leveraging differences in the melting points and solubilities of the isomers. fossee.in Melt crystallization, where the isomeric mixture is cooled to selectively crystallize the component with the higher melting point, is a common industrial practice. fossee.in The crude nitrotoluene mixture can be cooled to a specific temperature to induce the crystallization of the para-isomer, which can then be separated by filtration or centrifugation. sciencemadness.org

    To further enhance purity, recrystallization from a suitable solvent can be employed. sciencemadness.org The choice of solvent is critical and is based on factors such as the solubility of the desired isomer at different temperatures and the insolubility of impurities. The process involves dissolving the crude product in a hot solvent and then cooling the solution to allow the pure this compound to crystallize out, leaving the impurities in the mother liquor. google.com

    Table 1: Comparison of Separation Techniques for this compound Purification

    TechniquePrincipleAdvantagesDisadvantages
    Fractional Distillation Difference in boiling pointsSuitable for large-scale continuous operationRequires high energy input; potential for thermal decomposition of heat-sensitive compounds
    Vacuum Distillation Lowering boiling points under reduced pressureReduces risk of thermal degradationRequires specialized equipment for maintaining vacuum
    Melt Crystallization Difference in melting pointsSolvent-free process; high purity achievableMay require multiple stages for complete separation
    Recrystallization Difference in solubility in a solventHigh purity product; effective for removing specific impuritiesRequires solvent handling and recovery; potential for product loss in mother liquor

    Catalyst Design and Engineering for Enhanced Selectivity and Lifetime

    The nitration of 3-chlorotoluene is traditionally catalyzed by sulfuric acid, which facilitates the formation of the nitronium ion (NO2+), the active electrophile. fossee.in However, the use of large quantities of sulfuric acid leads to significant waste streams and corrosion issues. Modern catalyst design focuses on developing solid acid catalysts that are more environmentally benign, reusable, and offer improved selectivity towards the desired this compound isomer.

    Zeolites and other solid acid catalysts have shown promise in the selective nitration of toluene (B28343) and its derivatives. icm.edu.pllukasiewicz.gov.pl The shape-selective nature of zeolites can influence the isomer distribution of the products. By carefully selecting a zeolite with the appropriate pore size and structure, it is possible to favor the formation of the para-isomer by sterically hindering the formation of the ortho- and meta-isomers within the catalyst's pores. icm.edu.pl The use of solid acid catalysts can also simplify the downstream separation process by eliminating the need to separate the product from a large volume of spent acid. icm.edu.pl

    The lifetime of the catalyst is a critical factor for the economic viability of the process. Catalyst deactivation can occur due to coking, where carbonaceous deposits block the active sites, or through poisoning by impurities in the feed. Catalyst engineering efforts are directed towards developing more robust catalysts with improved resistance to deactivation. This can involve modifying the catalyst support, optimizing the distribution of active sites, and developing regeneration procedures to restore catalyst activity.

    Waste Minimization and By-product Valorization

    The production of this compound generates several waste streams, with the spent nitrating acid being the most significant. This spent acid, a mixture of sulfuric acid, water, and residual nitric acid, poses a significant environmental and economic challenge. fossee.in A key aspect of process optimization is the implementation of strategies for waste minimization and by-product valorization.

    Regeneration and recycling of the spent sulfuric acid are crucial for a sustainable process. This typically involves concentrating the spent acid by evaporating the excess water to bring it back to the required strength for reuse in the nitration reactor. fossee.in This not only reduces the amount of fresh sulfuric acid required but also minimizes the volume of acidic waste that needs to be treated and disposed of.

    Process Safety and Hazard Analysis in Large-Scale Production

    The large-scale production of this compound involves significant process safety and hazard considerations due to the highly exothermic nature of the nitration reaction and the thermal instability of nitroaromatic compounds. researchgate.netmdpi.com A thorough Process Hazard Analysis (PHA) is essential to identify, evaluate, and control the risks associated with the process. ethernet.edu.et

    One of the primary hazards is the potential for a runaway reaction, where the rate of heat generation from the exothermic nitration exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. mdpi.com This can result in a thermal explosion. To mitigate this risk, robust temperature control systems, emergency cooling systems, and pressure relief devices are critical safety features in the reactor design. dokumen.pub

    The thermal stability of this compound and its isomers is another important consideration. At elevated temperatures, these compounds can undergo self-accelerating decomposition, which can also lead to a runaway reaction. Therefore, it is crucial to maintain the process temperature well below the decomposition temperature of the products and to avoid localized hot spots in the reactor and downstream processing equipment. mdpi.com

    A comprehensive safety management system should be in place, including detailed operating procedures, operator training, and regular safety audits. Hazard and Operability (HAZOP) studies are commonly performed to systematically identify potential deviations from the intended process design and their consequences. ethernet.edu.et By implementing multiple layers of protection, including inherent safety in design, active safety systems, and procedural safeguards, the risks associated with the large-scale production of this compound can be effectively managed. dokumen.pub

    Q & A

    Q. What are the optimized synthetic routes for 3-chloro-4-nitrotoluene, and how do reaction conditions influence yield and purity?

    this compound is typically synthesized via nitration of p-chlorotoluene. Key methods include:

    • Nitration with HNO₃ in acetic anhydride at 50–100°C, which leverages the electron-withdrawing chloro group to direct nitro substitution to the meta position .
    • Alternative pathways using mixed acid systems (e.g., trifluoroacetic anhydride with HNO₃) to enhance regioselectivity .
    • Post-synthesis purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the compound from ortho/para isomers .

    Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

    • IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~740 cm⁻¹). Compare with computational predictions using B3-LYP/6-31G(d) for harmonic frequencies .
    • NMR : ¹H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.4–8.2 ppm) and a methyl singlet (δ 2.5 ppm). ¹³C NMR confirms nitro (C-NO₂, ~148 ppm) and chloro (C-Cl, ~135 ppm) groups .
    • Mass Spectrometry : Molecular ion peak at m/z 171.58 (C₇H₆ClNO₂) with fragmentation patterns matching NIST reference data .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Acute Toxicity : Use PPE (gloves, goggles, lab coat) to avoid dermal/oral exposure (LD₅₀ ~500 mg/kg in rats) .
    • Environmental Hazards : Collect waste in halogenated solvent containers; avoid aqueous release due to aquatic toxicity (EC₅₀ < 10 mg/L) .
    • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water .

    Q. What solvent systems are effective for dissolving this compound, and how does solubility influence reaction design?

    The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone. Solubility

    SolventSolubility (g/100 mL, 25°C)
    Ethanol2.1
    Acetone4.5
    Dichloromethane8.3

    Use solubility differences to design recrystallization or extractive workup .

    Advanced Research Questions

    Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

    • Functional Selection : B3-LYP/6-311G(d,p) accurately calculates bond lengths and charge distribution, with <2.4 kcal/mol deviation in thermochemical data .
    • Reactivity Insights : The nitro group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring nucleophilic aromatic substitution at the para position relative to Cl .

    Q. How do competing directing effects (Cl vs. NO₂) influence regioselectivity in further functionalization?

    • Electrophilic Substitution : Chloro is meta-directing, while nitro is para-directing. In nitration, HNO₃/H₂SO₄ favors nitro addition at the meta position to Cl (87% yield) .
    • Contradictions : Discrepancies in reported isomer ratios (e.g., 3-nitro vs. 5-nitro derivatives) may arise from solvent polarity or catalyst choice (e.g., FeCl₃ vs. H₂SO₄) .

    Q. How can researchers resolve conflicting CAS registry numbers (e.g., 89-60-1 vs. 38939-88-7) for this compound?

    • Structural Verification : Cross-reference NMR/IR data with computational predictions and databases (NIST, PubChem). For example, 38939-88-7 corresponds to this compound, while 89-60-1 refers to 4-chloro-3-nitrotoluene .
    • Analytical Cross-Check : Use HPLC (C18 column, 70:30 methanol/water) to differentiate isomers via retention time .

    Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

    • Photodegradation : UV-Vis studies (λmax = 260 nm) show nitro group reduction to amine under UV light (t₁/₂ = 48 hr in water) .
    • Biodegradation : Aerobic microbial assays (e.g., Pseudomonas spp.) achieve 60% degradation in 14 days via dechlorination and denitrification .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.